Cy3-PEG7-SCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H81ClN4O10 |
|---|---|
Molecular Weight |
993.7 g/mol |
IUPAC Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H |
InChI Key |
RPCCUISPECJLCA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-PEG7-SCO: A Fluorescent Probe for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG7-SCO is a fluorescent probe designed for the specific labeling of biomolecules in complex biological systems. This reagent is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Comprising three key functional components—a vibrant Cyanine3 (Cy3) fluorophore, a hydrophilic heptaethylene glycol (PEG7) linker, and a reactive cyclooctyne (SCO) moiety—this probe offers a powerful tool for a wide range of applications, from cellular imaging to the development of targeted therapeutics.
The Cy3 fluorophore provides a strong fluorescent signal in the yellow-orange region of the visible spectrum, making it readily detectable by standard fluorescence microscopy and other fluorescence-based detection methods. The PEG7 linker enhances the water solubility of the probe, mitigating aggregation and reducing non-specific binding to proteins and cell surfaces, thereby improving the signal-to-noise ratio in imaging experiments. The cyclooctyne group is the linchpin of the probe's utility, enabling its covalent attachment to azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
This technical guide provides a comprehensive overview of the properties, reaction mechanism, and applications of this compound, with a focus on providing researchers and drug development professionals with the detailed information necessary to effectively integrate this versatile probe into their workflows.
Core Components and Chemical Structure
This compound is a modular molecule, with each component playing a distinct and crucial role. The "SCO" designation typically refers to one of two common strained cyclooctyne structures: Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN). Both are highly reactive towards azides due to their significant ring strain.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the Cy3 fluorophore, the core of the this compound probe's detection capabilities.
| Property | Value | Reference |
| Excitation Maximum (λ_max, ex) | ~550 nm | [1] |
| Emission Maximum (λ_max, em) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [2] |
| Molecular Weight (as Cy3-PEG7-DBCO) | Varies by specific structure | - |
| Molecular Weight (as Cy3-PEG7-BCN) | Varies by specific structure | - |
Signaling Pathway and Reaction Mechanism
The utility of this compound is predicated on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is a type of [3+2] cycloaddition between the strained alkyne (the cyclooctyne) and an azide. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. This bioorthogonality is a key advantage of SPAAC over the copper-catalyzed version of the azide-alkyne cycloaddition (CuAAC).
The reaction results in the formation of a stable, covalent triazole linkage between the this compound probe and the azide-modified target molecule.
Figure 1. The reaction mechanism of this compound with an azide-modified biomolecule via SPAAC.
Experimental Protocols
The following is a general protocol for the labeling of an azide-modified protein with Cy3-PEG7-DBCO. This protocol should be optimized for specific applications.
Materials
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.
-
Cy3-PEG7-DBCO (or BCN equivalent).[3]
-
Anhydrous DMSO.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure
-
Preparation of Stock Solution: Dissolve Cy3-PEG7-DBCO in anhydrous DMSO to a final concentration of 1-10 mM.[4]
-
Reaction Setup:
-
To your azide-modified protein solution, add the Cy3-PEG7-DBCO stock solution to achieve a 5-20 fold molar excess of the dye over the protein. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[5]
-
Gently mix the reaction components.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Remove the unreacted Cy3-PEG7-DBCO from the labeled protein using a desalting column according to the manufacturer's instructions.
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~550 nm.
Experimental Workflow
Figure 2. A typical experimental workflow for labeling a protein with this compound.
Logical Relationships and Key Considerations
The successful application of this compound relies on a series of logical relationships between the experimental design and the properties of the probe.
Figure 3. Logical relationships for successful labeling with this compound.
Conclusion
This compound is a highly effective and versatile fluorescent probe for the bioorthogonal labeling of azide-modified biomolecules. Its well-defined chemical structure, predictable reactivity, and favorable photophysical properties make it an invaluable tool for researchers and scientists in the fields of chemical biology, cell biology, and drug development. By understanding the core principles of its design and the practical considerations for its use, researchers can confidently employ this probe to visualize, track, and quantify biomolecules in a wide array of experimental contexts, ultimately advancing our understanding of complex biological systems and facilitating the development of novel diagnostics and therapeutics.
References
Cy3-PEG7-SCO chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cy3-PEG7-SCO, a fluorescent probe designed for bioorthogonal labeling and detection.
Core Concepts: Chemical Structure and Properties
This compound is a specialized fluorescent labeling reagent. Its structure is a composite of three key functional units:
-
Cy3 (Cyanine 3): A bright, orange-fluorescent dye that serves as the reporter molecule. It is known for its high quantum yield and photostability.[1]
-
PEG7 (Heptaethylene Glycol): A seven-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the molecule and minimizes steric hindrance, which can be beneficial when labeling sensitive biomolecules.
-
SCO (Strained Cyclooctyne): A reactive group that enables covalent attachment to other molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[2][3][4][5]
While a definitive chemical structure diagram for this compound is not widely published, a plausible representative structure is presented below. This structure is based on the known components of the molecule.
Caption: Representative Structure of this compound.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized in the table below. The spectral data are based on the core Cy3 fluorophore and may exhibit slight variations upon conjugation.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₁N₄O₁₀Cl | [6] |
| Molecular Weight | 993.72 g/mol | [6] |
| Purity | > 95% | [6] |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | |
| Appearance | Dark red solid or viscous liquid | |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | |
| Storage Conditions | -20°C, protect from light and moisture | [6] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via SPAAC. Below is a general protocol for the bioconjugation of an azide-containing protein.
Protocol: Labeling of Azide-Modified Protein with this compound
-
Reagent Preparation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 1.5 to 3.0 molar excess of the this compound reagent relative to the protein is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted this compound and any reaction byproducts from the labeled protein. This can be achieved by:
-
Size-exclusion chromatography (SEC): Use a resin with an appropriate molecular weight cutoff for the target protein.
-
Dialysis: Dialyze the reaction mixture against the desired buffer.
-
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] Where:
-
A_max = Absorbance at the Cy3 maximum (~550 nm)
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_dye = Molar extinction coefficient of Cy3 at its maximum (~150,000 M⁻¹cm⁻¹)
-
CF_280 = Correction factor for the dye's absorbance at 280 nm
-
-
-
Storage:
-
Store the purified Cy3-labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.
-
Signaling Pathways and Experimental Workflows
This compound is a versatile tool for a variety of applications that involve the detection and visualization of biomolecules. Its use in signaling pathway studies is typically indirect, serving as a reporter to track the localization or interaction of a protein of interest within a pathway.
Reaction Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound's utility lies in the SPAAC reaction. This reaction involves the [3+2] cycloaddition of the strained alkyne (SCO) with an azide-functionalized molecule to form a stable triazole linkage.
Caption: Mechanism of SPAAC.
Experimental Workflow: Fluorescent Labeling and Detection
A typical experimental workflow involving this compound for cellular imaging is depicted below. This process begins with the introduction of an azide-modified precursor into a biological system, followed by labeling with this compound and subsequent visualization.
Caption: Cellular Imaging Workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields, including cell biology, proteomics, and drug development. Its bright and stable fluorescence, coupled with the bioorthogonality of the SPAAC reaction, enables precise and sensitive labeling of biomolecules in complex biological systems. This guide provides the foundational knowledge required to effectively incorporate this compound into experimental designs.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcmarot.com [jcmarot.com]
- 4. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy3-PEG2-TCO4 | SiChem GmbH [shop.sichem.de]
An In-depth Technical Guide to the Mechanism and Application of Cy3-PEG7-SCO in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental applications of the bioorthogonal labeling reagent, Cy3-PEG7-SCO. This molecule is a powerful tool for the specific and efficient fluorescent labeling of biomolecules in complex biological systems.
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental mechanism underlying the utility of this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of two molecules in a biological environment without interfering with native biochemical processes.[1]
The this compound molecule consists of three key components:
-
Cyanine 3 (Cy3) Fluorophore: A fluorescent dye that allows for the visualization and quantification of labeled biomolecules. It has an excitation maximum around 550 nm and an emission maximum around 570 nm.
-
Polyethylene Glycol (PEG7) Linker: A seven-unit polyethylene glycol chain that enhances the solubility and biocompatibility of the molecule. The PEG linker also provides spatial separation between the fluorophore and the reactive group, which can minimize potential steric hindrance and quenching effects.[2]
-
Strained Cyclooctyne (SCO): A highly reactive cyclooctyne moiety. The inherent ring strain of the cyclooctyne enables it to react rapidly with azides in a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction proceeds efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst, a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3]
The overall reaction can be depicted as the conjugation of an azide-modified biomolecule with the this compound probe.
Quantitative Data: Reaction Kinetics of Cyclooctynes in SPAAC
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| Cyclooctyne (OCT) | ~0.0024 | The parent, unsubstituted cyclooctyne. |
| Monofluorinated Cyclooctyne (MOFO) | ~0.045 | Fluorination increases reactivity. |
| Difluorinated Cyclooctyne (DIFO) | ~0.3 | Further fluorination enhances the reaction rate. |
| Dibenzocyclooctyne (DIBO/DBCO) | 0.1 - 0.9 | A commonly used cyclooctyne with good reactivity.[4] |
| Bicyclo[6.1.0]nonyne (BCN) | 0.15 - 1.0 | Another widely used cyclooctyne with excellent kinetics.[5] |
| Azacyclooctyne (AZA) | ~0.1 | Introduction of a heteroatom can influence reactivity. |
| Dibenzoazacyclooctyne (DIBAC) | ~0.3 | A derivative of DIBO with a nitrogen atom in the ring.[1] |
| Biarylazacyclooctynone (BARAC) | ~0.9 | One of the faster cyclooctynes reported.[1] |
Note: Reaction conditions such as solvent, temperature, and the nature of the azide can influence the reaction rate.[6]
Experimental Protocols
This section provides a general framework for the labeling of azide-modified proteins with a fluorescent cyclooctyne probe like this compound, followed by a protocol for cell lysate labeling.
Labeling of Azide-Modified Proteins
This protocol is adapted from established methods for SPAAC-mediated protein labeling.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, HEPES).
-
This compound (or similar fluorescent cyclooctyne) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
DMSO (Dimethyl sulfoxide).
-
Size-exclusion chromatography columns (e.g., PD-10) or dialysis cassettes for purification.
-
SDS-PAGE analysis equipment.
-
Fluorescence imaging system.
Protocol:
-
Preparation of Protein Solution: Prepare the azide-modified protein in a reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of any azide-containing compounds.
-
Preparation of Labeling Reagent: Prepare a working solution of this compound in DMSO. The final concentration of DMSO in the reaction mixture should ideally be kept below 5% to avoid protein denaturation.
-
Labeling Reaction:
-
Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of the cyclooctyne probe over the protein is typically recommended to ensure efficient labeling.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal reaction time may need to be determined empirically. Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
-
Purification:
-
Remove the unreacted fluorescent probe by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the labeled protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against PBS overnight at 4°C with several buffer changes.
-
-
Analysis and Quantification:
-
Confirm the successful labeling by SDS-PAGE. The labeled protein will exhibit fluorescence when visualized with an appropriate imaging system. A shift in the molecular weight may also be observed.
-
The degree of labeling can be quantified by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~550 nm) and using their respective extinction coefficients.
-
Labeling of Azide-Modified Biomolecules in Cell Lysates
This protocol outlines a general procedure for labeling azide-containing biomolecules within a complex cell lysate.
Materials:
-
Cell lysate containing azide-modified biomolecules.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer (e.g., RIPA buffer).
-
PBS, pH 7.4.
-
Methanol and/or acetone for protein precipitation.
-
SDS-PAGE analysis equipment.
-
In-gel fluorescence scanner or western blot imaging system.
Protocol:
-
Cell Lysis: Prepare a cell lysate from cells that have been metabolically labeled with an azide-containing precursor using a suitable lysis buffer.
-
Labeling Reaction:
-
To the cell lysate, add the this compound stock solution to a final concentration of 10-100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Protein Precipitation (Optional, for cleanup):
-
To remove unreacted probe and other small molecules, precipitate the proteins from the lysate. A common method is to add 4 volumes of cold acetone or methanol and incubate at -20°C for at least 1 hour.
-
Centrifuge the mixture to pellet the proteins.
-
Carefully remove the supernatant and wash the protein pellet with cold acetone or methanol.
-
Allow the pellet to air dry briefly before resuspending in an appropriate buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. The results can provide a profile of the biomolecules that have incorporated the azide precursor.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for labeling azide-modified proteins.
Caption: Relationship of this compound to key concepts and applications.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on Sulfone-Activated Michael Acceptors for Bioconjugation: A Focus on Vinyl Sulfone Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "sulfocyclohexenyl (SCO) reactive group" does not correspond to a standard, widely recognized chemical entity in the field of bioconjugation. Based on the chemical nomenclature, it is highly probable that this term refers to a class of sulfone-activated cyclic alkenes, with vinyl sulfones being the most prominent and well-documented members used for similar applications. This guide will therefore focus on the chemistry and applications of vinyl sulfones and related sulfone-activated Michael acceptors as a proxy for the requested "SCO reactive group."
Introduction to Sulfone-Activated Michael Acceptors in Bioconjugation
The precise and stable covalent linkage of biomolecules to other molecules, a process known as bioconjugation, is a cornerstone of modern drug development, diagnostics, and biological research. The choice of reactive chemistry is critical to the success of bioconjugation, dictating the selectivity, stability, and overall homogeneity of the resulting conjugate. While maleimides have historically been the reagent of choice for targeting cysteine residues, concerns about the stability of the resulting thioether bond have prompted the exploration of alternative chemistries.
Sulfone-activated Michael acceptors, particularly vinyl sulfones, have emerged as a powerful alternative for the selective modification of cysteine residues. These reagents react with the thiol group of cysteine via a Michael-type addition to form a stable, irreversible thioether linkage. This guide provides a comprehensive overview of the chemistry, reactivity, and applications of vinyl sulfones in bioconjugation, with a focus on their use in the development of antibody-drug conjugates (ADCs).
Core Chemistry and Reaction Mechanism
The reactivity of vinyl sulfones is attributed to the electron-withdrawing nature of the sulfonyl group, which activates the vinyl group for nucleophilic attack by thiols. The reaction proceeds via a Michael addition mechanism, where the deprotonated thiol (thiolate) of a cysteine residue attacks the β-carbon of the vinyl sulfone. This is followed by protonation of the resulting carbanion to yield a stable thioether adduct.[1][2][3][4]
The reaction is highly selective for cysteine residues under physiological pH conditions.[5][6][7] The general mechanism is depicted below:
Caption: Reaction mechanism of a vinyl sulfone with a cysteine residue.
Quantitative Data on Reactivity and Stability
The reaction kinetics and stability of the resulting adduct are critical parameters for any bioconjugation chemistry. Vinyl sulfones generally exhibit favorable kinetics and form highly stable thioether bonds.
Reaction Kinetics
The rate of the thiol-Michael addition reaction with vinyl sulfones is dependent on several factors, including the pH of the reaction medium and the electronic properties of the substituents on the vinyl sulfone. The reaction rate generally increases with pH due to the increased concentration of the more nucleophilic thiolate anion.
| Michael Acceptor | Thiol | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Ethyl vinyl sulfone | Hexanethiol | ~7 times faster than hexyl acrylate | Base-catalyzed | [2] |
| Phenyl vinyl sulfonate esters | 2'-(phenethyl)thiol | ~3000-fold more reactive than N-benzyl vinyl sulfonamides | Not specified | [8] |
| Divinyl sulfone | Cysteine, Lysine, Histidine | Fast and efficient | Alkaline pH | [9] |
Table 1: Comparative reaction kinetics of vinyl sulfones with thiols.
Stability of the Thioether Adduct
The thioether bond formed between a vinyl sulfone and a cysteine residue is generally considered stable and irreversible under physiological conditions. This is a significant advantage over maleimide-based conjugates, which can undergo retro-Michael reactions, leading to deconjugation.[10] The stability of the adduct formed with divinyl sulfone has been noted to be excellent.[9]
| Conjugate Type | Stability Issue | Conditions | Reference |
| Maleimide-Thiol | Retro-Michael reaction, Thiol exchange | Physiological pH, presence of other thiols | [10] |
| Vinyl Sulfone-Thiol | Generally stable | Physiological conditions | [7][9] |
Table 2: Comparison of adduct stability.
Experimental Protocols
The following are generalized protocols for the conjugation of vinyl sulfone-containing reagents to proteins. Specific conditions may need to be optimized for individual proteins and reagents.
General Protocol for Protein Conjugation with a Vinyl Sulfone Reagent
Materials:
-
Protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
-
Vinyl sulfone-containing reagent (e.g., dissolved in a water-miscible organic solvent like DMSO or DMF).
-
Reducing agent (e.g., TCEP or DTT) if cysteine residues are in a disulfide bond.
-
Quenching reagent (e.g., a small molecule thiol like N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds to generate free thiols. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the vinyl sulfone reagent (typically a 5-20 fold molar excess over the protein) to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted vinyl sulfone. Incubate for 30-60 minutes.
-
-
Purification:
-
Purify the protein conjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Caption: General experimental workflow for protein conjugation using a vinyl sulfone reagent.
Applications in Drug Development
The robust and selective nature of vinyl sulfone chemistry makes it highly suitable for the development of biotherapeutics, particularly antibody-drug conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
In ADC development, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The stability of the linker is paramount to ensure that the drug is only released at the tumor site, minimizing off-target toxicity. The stable thioether bond formed by vinyl sulfones makes them an attractive linker chemistry for ADCs.[5][11][12]
The process of generating an ADC using a vinyl sulfone linker follows the general conjugation protocol outlined above, where the "reagent" is a drug-linker construct containing a vinyl sulfone moiety.
Caption: Conceptual signaling pathway of an ADC utilizing a stable linker.
Conclusion
Sulfone-activated Michael acceptors, particularly vinyl sulfones, offer a robust and reliable chemistry for the site-selective modification of cysteine residues in proteins. The resulting thioether linkage is highly stable, addressing the key limitation of maleimide-based bioconjugation. The favorable reaction kinetics and the stability of the adduct make vinyl sulfone chemistry a valuable tool for the development of next-generation biotherapeutics, including antibody-drug conjugates. As the field of bioconjugation continues to evolve, the unique advantages of sulfone-based chemistries are likely to drive their increased adoption in both research and clinical applications.
References
- 1. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 2. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Amine-Reactive Fluorescent Dyes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of amine-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for successful conjugation. It is designed to be a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescently labeled proteins for a wide range of applications, including immunoassays, fluorescence microscopy, and flow cytometry.
Introduction to Amine-Reactive Fluorescent Dyes
Amine-reactive fluorescent dyes are organic molecules that can form stable covalent bonds with primary amino groups present on proteins.[1][2] These dyes are instrumental in biological research as they allow for the attachment of a fluorescent reporter to a protein of interest, enabling its detection and tracking in various experimental setups. The most commonly targeted amino acids are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine residues.[1] Due to the abundance of lysine residues on the surface of most proteins, amine-reactive dyes provide a straightforward and widely used method for fluorescent labeling.[1]
Chemistry of Amine-Reactive Labeling
The two most prevalent classes of amine-reactive fluorescent dyes are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.
-
N-Hydroxysuccinimidyl (NHS) Esters: NHS esters are the most common amine-reactive moiety due to their high reactivity and the formation of stable amide bonds with primary amines.[2] The reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5, where the primary amino groups are deprotonated and thus more nucleophilic.[1] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye. At a pH that is too high, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[1]
-
Isothiocyanates: Isothiocyanates react with primary amines to form a stable thiourea linkage.[3] Similar to NHS esters, this reaction is favored at an alkaline pH.[4] While widely used, the resulting thiourea bond is reported to be less stable over time compared to the amide bond formed by NHS esters.
Below is a diagram illustrating the reaction between an NHS ester and a primary amine on a protein.
Quantitative Data of Common Amine-Reactive Fluorescent Dyes
The selection of a fluorescent dye is critical and depends on the specific application, the available excitation sources, and the detection instrumentation. The following table summarizes the key spectral properties of a selection of common amine-reactive fluorescent dyes.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Spectrally Similar Dyes |
| Alexa Fluor 350 | NHS Ester | 346 | 442 | 19,000 | - | AMCA |
| Alexa Fluor 405 | NHS Ester | 402 | 421 | 30,000 | - | - |
| FITC | Isothiocyanate | 495 | 525 | 75,000 | 0.92 | Alexa Fluor 488, DyLight 488 |
| Alexa Fluor 488 | NHS Ester | 495 | 519 | 73,000 | 0.92 | FITC, DyLight 488 |
| DyLight 488 | NHS Ester | 493 | 518 | 70,000 | - | FITC, Alexa Fluor 488 |
| TRITC | Isothiocyanate | 550 | 575 | - | - | Alexa Fluor 555, DyLight 550 |
| Alexa Fluor 555 | NHS Ester | 555 | 565 | 150,000 | 0.1 | DyLight 550, Cy3 |
| DyLight 550 | NHS Ester | 562 | 576 | 150,000 | - | Alexa Fluor 555, Cy3 |
| Texas Red | Sulfonyl Chloride | 595 | 615 | 85,000 | - | Alexa Fluor 594 |
| Alexa Fluor 594 | NHS Ester | 590 | 617 | 92,000 | 0.66 | Texas Red, DyLight 594 |
| DyLight 594 | NHS Ester | 593 | 618 | 80,000 | - | Alexa Fluor 594, Texas Red |
| Alexa Fluor 647 | NHS Ester | 650 | 668 | 270,000 | 0.33 | DyLight 650, Cy5 |
| DyLight 650 | NHS Ester | 652 | 672 | 250,000 | - | Alexa Fluor 647, Cy5 |
| Alexa Fluor 680 | NHS Ester | 679 | 702 | 183,000 | 0.36 | DyLight 680, Cy5.5 |
| DyLight 680 | NHS Ester | 682 | 715 | 140,000 | - | Alexa Fluor 680, Cy5.5 |
| Alexa Fluor 750 | NHS Ester | 749 | 775 | 290,000 | 0.12 | DyLight 755, Cy7 |
| DyLight 755 | NHS Ester | 755 | 776 | 220,000 | - | Alexa Fluor 750 |
| DyLight 800 | NHS Ester | 770 | 794 | 270,000 | - | IRDye 800CW |
Data compiled from multiple sources.[1][5][6][7] Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.
Experimental Protocols
A generalized workflow for protein labeling with amine-reactive dyes is presented below, followed by a detailed experimental protocol.
Detailed Protocol for Protein Labeling with an NHS Ester Dye
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris, glycine) or sodium azide. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Dye Preparation:
-
Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and reproducibility of your labeled protein.[8] An optimal DOL is typically between 2 and 10 for antibodies.[6]
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye).[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
-
Calculate the concentration of the dye using the following formula:
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Application Example: Fluorescence-Based Immunoassay
Fluorescently labeled proteins are fundamental reagents in many types of immunoassays, such as ELISA and Western blotting. The following diagram illustrates a simplified workflow for a direct fluorescence immunoassay.
Troubleshooting Guide
Successful protein labeling can be affected by several factors. The following table provides guidance on common issues and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive dye (hydrolyzed) - Low protein concentration - Incorrect buffer pH or composition - Insufficient dye-to-protein ratio | - Use fresh, anhydrous DMSO/DMF to dissolve the dye. - Ensure protein concentration is at least 2 mg/mL. - Use a primary amine-free buffer with a pH of 8.3-8.5. - Increase the molar ratio of dye to protein in the reaction. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Excessive dye-to-protein ratio - Protein aggregation | - Decrease the molar ratio of dye to protein. - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. - Ensure the protein is properly folded and soluble before labeling. |
| Low Fluorescence Signal of Labeled Protein | - Low DOL - Self-quenching of the dye at high DOL - Photobleaching of the dye | - Optimize the labeling reaction to achieve a higher DOL. - Optimize for a lower DOL if self-quenching is suspected. - Use photostable dyes (e.g., Alexa Fluor series) and appropriate antifade reagents during imaging. |
| Non-specific Staining in Application | - Unremoved free dye - Aggregates of labeled protein | - Ensure thorough purification of the labeled protein. - Centrifuge the labeled protein solution to remove any aggregates before use. |
Conclusion
Amine-reactive fluorescent dyes are powerful tools for the covalent labeling of proteins, enabling a vast array of applications in biological research and drug development. A thorough understanding of the labeling chemistry, careful selection of the fluorescent dye, and optimization of the reaction and purification conditions are paramount for obtaining high-quality, reproducibly labeled protein conjugates. This guide provides the fundamental knowledge and practical protocols to achieve successful protein labeling and to troubleshoot common challenges, ultimately facilitating robust and reliable experimental outcomes.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. FITC | Standard Fluorescein, Coumarin and Rhodamine-based: R&D Systems [rndsystems.com]
- 7. Invitrogen™ Alexa Fluor™ 647 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 8. Thermo Scientific DyLight 680 NHS Ester 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 9. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Cy3 Fluorophore: A Comprehensive Technical Guide for Researchers
This in-depth guide provides a detailed overview of the Cy3 fluorophore, a widely used cyanine dye in biological research. Tailored for researchers, scientists, and drug development professionals, this document covers its core spectroscopic properties, common applications, and detailed experimental protocols.
Core Spectroscopic and Physicochemical Properties
Cyanine 3 (Cy3) is a bright, orange-red fluorescent dye valued for its stability and versatility in labeling proteins, nucleic acids, and other biomolecules.[1] Its fluorescence is largely insensitive to pH variations between pH 4 and 10.[2][3] Cy3 is compatible with standard 532 nm laser lines and can be visualized using TRITC (tetramethylrhodamine) filter sets.[1][4][5]
Below is a summary of the key quantitative data for the Cy3 fluorophore.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550 - 555 nm | In the green region of the visible spectrum.[2][6][7][8][9] |
| Emission Maximum (λem) | ~568 - 570 nm | Emits bright orange-red fluorescence.[1][6][7][9] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates a high ability to absorb light.[7][10] |
| Quantum Yield (Φ) | 0.15 - 0.24 | Represents the efficiency of converting absorbed light into emitted fluorescence. This value can be influenced by the local environment.[7][10][11] |
| Molecular Weight | ~627 g/mol | [7] |
Key Applications in Research
Cy3's robust fluorescent properties and amenability to conjugation make it a workhorse in various molecular and cellular biology techniques:
-
Fluorescence Microscopy: Cy3 is extensively used for high-resolution imaging of cells and tissues.[6] Its high sensitivity allows for the detection of low-abundance targets.[6] It is a common label for antibodies in immunocytochemistry (ICC) and for nucleic acid probes in fluorescence in situ hybridization (FISH).[1][9]
-
Flow Cytometry: Cy3-labeled antibodies are employed to analyze and sort cells based on the expression of specific surface or intracellular markers.[6][9] While functional, it is noted to be less intensely fluorescent than larger dyes like Phycoerythrin (PE) or Allophycocyanin (APC) often favored in this application.[12]
-
Nucleic Acid Labeling: The dye is frequently used to label DNA and RNA probes for applications such as microarray analysis and FISH, enabling the visualization and quantification of specific sequences.[1][13]
-
DNA Sequencing: Cy3 plays a role in some sequencing-by-synthesis methodologies, where its fluorescence signals the incorporation of labeled nucleotides.[6]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the successful application of Cy3. Below are protocols for common experimental procedures.
Protocol 1: Covalent Labeling of Antibodies with Cy3 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on antibodies or other proteins using an amine-reactive Cy3 N-hydroxysuccinimide (NHS) ester.
A. Reagent Preparation:
-
Antibody Preparation: The antibody solution should be in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate). Buffers containing Tris or glycine will interfere with the labeling reaction and must be removed by dialysis or buffer exchange.[14] The recommended antibody concentration is between 2-10 mg/mL for optimal labeling.[15]
-
Cy3 NHS Ester Stock Solution: Immediately before use, dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[16] Vortex thoroughly to ensure the dye is completely dissolved.[16]
B. Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 using 1 M sodium bicarbonate.[14][15] This alkaline pH is optimal for the reaction between the NHS ester and primary amines.[2]
-
Add the dissolved Cy3 NHS ester to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[15] The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[14][16]
C. Purification of the Labeled Antibody:
-
Following incubation, the unconjugated "free" dye must be separated from the labeled antibody. This is typically achieved using size-exclusion chromatography, such as a Sephadex G-25 spin column.[16]
-
Apply the reaction mixture to a pre-equilibrated spin column.[14]
-
Centrifuge according to the manufacturer's instructions to elute the larger, labeled antibody while retaining the smaller, free dye molecules in the column resin.[14]
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage, protected from light.[14]
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol outlines the use of a Cy3-conjugated secondary antibody for the indirect immunofluorescent staining of a target protein in fixed and permeabilized adherent cells.
A. Cell Preparation:
-
Culture adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
B. Staining Procedure:
-
Permeabilization (for intracellular targets): If the target protein is intracellular, incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in the blocking buffer. Apply the diluted primary antibody to the cells and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Apply and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS, protected from light.
C. Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.[13]
-
Seal the edges of the coverslip with clear nail varnish.[13]
-
Visualize the sample using a fluorescence microscope equipped with appropriate filters for Cy3 (and DAPI, if used).[13]
Protocol 3: Flow Cytometry Staining and Analysis
This protocol provides a general workflow for staining a cell suspension with a Cy3-conjugated antibody for flow cytometric analysis.
A. Sample Preparation:
-
Prepare a single-cell suspension from your sample (e.g., cultured cells, peripheral blood mononuclear cells).[17]
-
Ensure the final cell preparation is a homogenous suspension free of clumps, with a density of 1x10⁶ to 1x10⁷ cells/mL in a suitable staining buffer (e.g., PBS with 2% BSA).[17]
-
Determine cell viability; it should ideally be above 90%.
B. Staining Protocol:
-
Transfer a known number of cells (e.g., 1x10⁶) into a 5 mL FACS tube.
-
Blocking (Optional but Recommended): To prevent non-specific binding to Fc receptors, you can add an Fc block and incubate according to the manufacturer's instructions.
-
Antibody Incubation: Add the predetermined optimal amount of the Cy3-conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[18]
-
Washing: Add 1-2 mL of staining buffer to the tube, centrifuge the cells (e.g., 500 x g for 5 minutes at 4°C), and carefully decant the supernatant.[18] Repeat the wash step.[18]
-
Resuspension: Resuspend the cell pellet in an appropriate volume of buffer (e.g., 300-500 µL) for analysis.[18]
C. Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser and detector suitable for Cy3 excitation and emission (e.g., a 532 nm or 561 nm laser).
-
If samples are not analyzed immediately, they can be fixed with 1-4% PFA, which preserves the cells for several days when stored at 4°C. Note that fixation will kill the cells.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy3 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cy3 Dye | Thermo Fisher Scientific - CA [thermofisher.com]
- 6. luminwaves.com [luminwaves.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. lifetein.com [lifetein.com]
- 10. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can Cy3 be used in flow cytometry? | AAT Bioquest [aatbio.com]
- 13. cambio.co.uk [cambio.co.uk]
- 14. assaygenie.com [assaygenie.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Flow Cytometry Protocol [protocols.io]
- 18. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of PEG7 Linkers in Bioconjugation
Introduction to Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[1][2] In the realm of bioconjugation, they serve as flexible, biocompatible spacers that connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or nanoparticles.[1][3] The use of PEG in biomedical applications began in the 1970s to extend the circulation time and reduce the immunogenicity of proteins.[1][4] The subsequent development of monodisperse PEG linkers—those with a precisely defined number of ethylene oxide units—enabled more controlled and reproducible bioconjugation strategies.[1][5]
A PEG7 linker is a specific type of monodisperse PEG linker, meaning it consists of exactly seven ethylene oxide units. This precise length and molecular weight distinguish it from polydisperse PEGs, which are mixtures of polymers with an average molecular weight.[5][6] The homogeneity of monodisperse linkers like PEG7 is critical in pharmaceutical development, as it leads to the production of uniform bioconjugates, simplifying analysis, and ensuring batch-to-batch consistency.[6]
Core Functions & Physicochemical Properties
PEG linkers are indispensable tools in drug development and biotechnology due to a unique combination of properties that they impart to the resulting conjugate.[1][3]
Enhanced Solubility and Stability
The repeating ethylene oxide units in the PEG chain form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1][7] When conjugated to hydrophobic drugs or proteins, a PEG7 linker can significantly increase the overall water solubility of the conjugate, which is crucial for intravenous administration.[2][3][8] This hydrophilic shield also enhances stability by protecting the attached molecule from enzymatic degradation and chemical instability.[3][9]
Improved Pharmacokinetics and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to a molecule, creates a hydration shell that increases the hydrodynamic radius of the conjugate.[1][8] This larger size reduces renal clearance, thereby extending the molecule's circulation half-life in the bloodstream.[1][5][10] This "stealth" property also masks the bioconjugate from the immune system, reducing the likelihood of an immune response (immunogenicity) and recognition by proteolytic enzymes.[1][3][5] The result is improved drug bioavailability and sustained therapeutic effect.[][12]
Flexible Spacing and Controlled Drug Loading
As flexible spacers, PEG linkers provide precise spatial control between the conjugated molecules, which can minimize steric hindrance and preserve the biological activity of proteins or antibodies.[3] In complex molecules like Antibody-Drug Conjugates (ADCs), hydrophilic PEG linkers are crucial for preventing the aggregation that can occur when hydrophobic drug payloads are attached at a high drug-to-antibody ratio (DAR).[10][13][14] By mitigating hydrophobicity, PEG linkers enable higher, more effective drug loading.[10][15]
Key Applications of PEG7 Linkers
The defined structure of PEG7 linkers makes them ideal for applications requiring precision and homogeneity.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker is a critical component connecting a potent cytotoxic drug to a monoclonal antibody.[4][15] PEG linkers improve the solubility and stability of the ADC.[15][16] Several approved ADCs incorporate PEG moieties in their linker technology to enhance stability and solubility in vivo.[4] The hydrophilic nature of the PEG linker helps to counterbalance the hydrophobicity of the cytotoxic payload, allowing for a higher DAR without causing aggregation or rapid clearance.[10][14]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[17][18] The linker connecting the two ligands is crucial for the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).[19] PEG linkers are the most common type used in PROTAC design, with studies showing that over half of reported PROTACs utilize them.[20] The introduction of a PEG linker increases the molecule's water solubility and can be systematically varied in length to optimize degradation efficiency.[19][20] Amino-PEG7-acid and m-PEG7-Br are examples of commercially available PEG7 linkers used in the synthesis of PROTACs.[17][18]
Small Molecule and Peptide Drug Modification
PEGylation is a well-established strategy to improve the pharmacokinetic properties of small molecule and peptide drugs.[4][21] A notable example is Movantik (naloxegol), a drug for opioid-induced constipation, which incorporates a methyl-PEG7 (m-PEG7) linker.[6] The addition of the PEG7 linker increases the molecule's size and polarity, which reduces its ability to cross the blood-brain barrier, thereby preventing central nervous system side effects while allowing it to act peripherally.[6]
Data Presentation
Table 1: Physicochemical Properties of a Representative PEG7 Linker (Amino-PEG7-acid)
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₅NO₉ | [18] |
| Molecular Weight | 397.46 g/mol | [18] |
| Appearance | Oil | [18] |
| Color | Off-white to light yellow | [18] |
| Structure | Linear, monodisperse | [5][6] |
| Solubility | High in aqueous and many organic solvents | [1][9] |
Table 2: Impact of PEG Linker Properties on Bioconjugate Performance
| Linker Characteristic | Effect on Bioconjugate | Rationale |
| Increased PEG Chain Length | Longer circulation half-life, increased solubility, potentially reduced immunogenicity. | Increases hydrodynamic radius, reducing renal clearance.[1][5] Enhances hydrophilicity.[3] Provides a more effective "shield" from the immune system.[8] |
| Monodisperse (e.g., PEG7) | Homogeneous final product, reproducible pharmacokinetic profile. | Conjugates have a single, defined molecular weight, unlike with polydisperse linkers.[6] |
| Branched PEG Architecture | Higher drug loading capacity (higher DAR), multivalent binding. | Provides multiple attachment points for drug molecules.[3][14] |
| Functional Groups (e.g., NHS, Maleimide) | Enables specific covalent attachment to biomolecules. | Reacts with specific functional groups on the target molecule (e.g., NHS esters with amines, maleimides with thiols).[3] |
Experimental Protocols
General Protocol for ADC Synthesis via Amine-Reactive PEG7 Linker
This protocol describes a generalized two-step method for conjugating a thiol-containing drug payload to a monoclonal antibody (mAb) using a heterobifunctional NHS-PEG7-Maleimide linker.
Disclaimer: This is a representative workflow. Optimal conditions (e.g., pH, temperature, molar ratios, reaction times) must be determined empirically for each specific antibody, linker, and drug combination.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG7-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Reaction Buffers: Borate buffer (pH 8.5), Phosphate buffer (pH 6.5-7.0)
-
Quenching Reagent: Tris or glycine solution
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Anhydrous DMSO for dissolving linker and drug
Methodology:
-
Antibody Preparation:
-
Buffer exchange the mAb into an amine-free buffer (e.g., PBS, pH 7.4-8.5) to a final concentration of 5-10 mg/mL.
-
-
Step 1: Linking NHS-PEG7-Maleimide to the Antibody:
-
Dissolve the NHS-PEG7-Maleimide linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the dissolved linker to the mAb solution while gently stirring. The reaction targets primary amines (lysine residues) on the antibody surface.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The higher pH (8.0-8.5) facilitates the reaction between the NHS ester and the amine groups.[3]
-
Remove the excess, unreacted linker using SEC or TFF, exchanging the antibody-linker intermediate into a buffer at pH 6.5-7.0 to preserve the maleimide group.
-
-
Step 2: Conjugating the Drug Payload:
-
Dissolve the thiol-containing drug in anhydrous DMSO.
-
Add a 1.5- to 3-fold molar excess of the drug to the purified antibody-linker intermediate. The maleimide groups on the PEG7 linker will react specifically with the thiol group on the drug.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the final ADC conjugate using SEC or TFF to remove unreacted drug, quenching reagent, and any aggregates.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. adcreview.com [adcreview.com]
- 7. interchim.fr [interchim.fr]
- 8. purepeg.com [purepeg.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. labinsights.nl [labinsights.nl]
- 12. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. adcreview.com [adcreview.com]
- 15. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. precisepeg.com [precisepeg.com]
- 20. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
Cy3-PEG7-SCO: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Cy3-PEG7-SCO is a fluorescent labeling reagent comprising three key components: the cyanine 3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG) spacer, and a succinimidyl carbonate (SCO) amine-reactive group. This molecule is designed for the covalent labeling of biomolecules containing primary or secondary amine groups, such as proteins, peptides, and amine-modified oligonucleotides. The Cy3 dye provides a strong fluorescent signal in the yellow-green region of the spectrum, making it a popular choice for various bio-imaging and detection applications. The hydrophilic PEG7 linker enhances water solubility and provides a flexible spacer to minimize steric hindrance between the dye and the labeled biomolecule. The SCO group is a highly reactive N-hydroxysuccinimide (NHS) ester that forms a stable carbamate bond with amines.
This technical guide provides an in-depth overview of the solubility and stability of this compound, presenting quantitative data where available, detailed experimental protocols for characterization, and visualizations to aid in understanding its chemical properties and handling.
Core Properties of this compound
The solubility and stability of this compound are dictated by the interplay of its three main components.
-
Cy3 Dye: Non-sulfonated cyanine dyes, including Cy3, generally exhibit low solubility in aqueous solutions.[1] They are more readily dissolved in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
-
PEG7 Linker: The inclusion of a seven-unit polyethylene glycol (PEG) chain significantly increases the hydrophilicity and aqueous solubility of the molecule compared to the parent Cy3 dye.[2][3] PEG linkers are known to improve the solubility and reduce aggregation of conjugated biomolecules.
-
Succinimidyl Carbonate (SCO) Group: The SCO group is a type of N-hydroxysuccinimide (NHS) ester.[4][5] While the PEG linker enhances the overall water solubility of the molecule, the SCO group, like other NHS esters, is susceptible to hydrolysis in aqueous environments, which impacts its stability and conjugation efficiency.[4][5][6][7]
Solubility of this compound
-
Aqueous Solubility: Due to the PEG7 linker, this compound is expected to have moderate but limited solubility in purely aqueous buffers. The non-sulfonated Cy3 core contributes to its hydrophobic character, which can lead to aggregation at higher concentrations in aqueous media.
-
Organic Solvents: The compound is expected to be readily soluble in common organic solvents used for labeling reactions, such as DMSO and DMF.[1]
For practical applications, it is recommended to first dissolve this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution. This stock solution can then be added to the aqueous reaction buffer containing the biomolecule to be labeled. The final concentration of the organic solvent in the reaction mixture should be minimized to avoid potential denaturation of the target biomolecule, typically kept below 10%.
Table 1: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water/Aqueous Buffers (e.g., PBS) | Sparingly Soluble | PEG7 linker improves solubility over Cy3 alone, but aggregation may occur at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Highly Soluble | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Moderately Soluble | May be used, but DMSO or DMF are generally preferred. |
| Chloroform | Soluble | Not typically used for bioconjugation reactions. |
Stability of this compound
The stability of this compound is primarily determined by the reactivity of the succinimidyl carbonate (SCO) group, which is prone to hydrolysis in aqueous solutions. This hydrolysis reaction is a competing pathway to the desired amination reaction and results in an inactive carboxylic acid derivative, thus reducing the labeling efficiency.[6][7]
The SCO group is a highly reactive NHS ester.[4][5] The rate of hydrolysis is dependent on several factors, including pH, temperature, and buffer composition.
-
pH: The rate of hydrolysis of NHS esters increases significantly with increasing pH.[6][7] Optimal labeling reactions are typically carried out at a pH range of 7.2-8.5, which is a compromise between favoring the deprotonated amine for reaction and minimizing hydrolysis.
-
Temperature: Higher temperatures will accelerate the rate of both the desired amination reaction and the competing hydrolysis reaction.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester chemistry as they will compete with the target molecule for reaction with the dye.[8][9] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.
Table 2: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C
This table provides a comparison of the stability of different NHS esters, highlighting the high reactivity of the Succinimidyl Carbonate (SC) group.
| PEG NHS Ester | Ester (Symbol) | Hydrolysis Half-life (minutes) |
| Succinimidyl Valerate | SVA | 33.6 |
| Succinimidyl Butanoate | SBA | 23.3 |
| Succinimidyl Carbonate | SC | 20.4 |
| Succinimidyl Glutarate | SG | 17.6 |
| Succinimidyl Propionate | SPA | 16.5 |
| Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| Succinimidyl Succinamide | SSA | 3.2 |
| Succinimidyl Carboxymethylated | SCM | 0.75 |
Data adapted from Laysan Bio, Inc. Note that another source states the hydrolysis half-life of SC is less than five minutes, indicating its high reactivity.[4][5]
Storage Recommendations:
To ensure the stability and reactivity of this compound, it should be stored as a lyophilized powder at -20°C, protected from light and moisture. When preparing a stock solution in an anhydrous organic solvent like DMSO, it can be stored at -20°C for several weeks, though fresh preparations are always recommended for optimal performance. Aqueous solutions of the dye are not stable and should be used immediately.[8]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a method for rapidly assessing the solubility of this compound in a high-throughput format.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates (UV-transparent for UV-Vis method)
-
Plate reader with capabilities for nephelometry (light scattering) or UV-Vis absorbance measurement
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of Cy3 (~550 nm). The concentration of the dissolved compound can be calculated using the Beer-Lambert law.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which a significant increase in light scattering or a plateau in absorbance is observed represents the kinetic solubility limit.
Protocol 2: Assessment of Hydrolytic Stability
This protocol describes a method to determine the rate of hydrolysis of the SCO group of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
UV-Vis spectrophotometer
-
Cuvettes or a UV-transparent microplate
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initiate Hydrolysis: Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer in a cuvette or microplate well to achieve a final concentration suitable for spectrophotometric analysis. Mix quickly.
-
Monitor Absorbance: Immediately begin to monitor the change in the UV-Vis absorbance spectrum over time. The hydrolysis of the N-hydroxysuccinimide ester results in the release of N-hydroxysuccinimide (NHS), which has a characteristic absorbance around 260 nm.[6]
-
Data Acquisition: Record the absorbance at 260 nm at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
Data Analysis: Plot the absorbance at 260 nm versus time. The data can be fitted to a pseudo-first-order kinetic model to determine the rate constant (k) of hydrolysis. The half-life (t½) of the SCO group can then be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Reaction of this compound with a primary amine on a biomolecule.
Caption: Hydrolysis of this compound in aqueous solution.
Caption: Workflow for assessing solubility and stability.
Conclusion
This compound is a valuable tool for fluorescently labeling biomolecules. Understanding its solubility and stability is crucial for its effective use in research and drug development. While it possesses enhanced aqueous solubility due to the PEG7 linker, it is best handled by preparing a stock solution in an organic solvent like DMSO. The primary stability concern is the hydrolysis of the highly reactive SCO group, which can be mitigated by using freshly prepared solutions, controlling the pH of the reaction, and working at moderate temperatures. The provided protocols and visualizations offer a framework for researchers to characterize and optimize the use of this compound in their specific applications.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 9. genecopoeia.com [genecopoeia.com]
Applications of Cy3 Dyes in Fluorescence Microscopy: An In-depth Technical Guide
Abstract
Cyanine3 (Cy3) is a versatile and widely utilized fluorescent dye in the field of biological imaging. Its bright orange-red fluorescence, robust photostability, and amenability to conjugation with a variety of biomolecules make it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core applications of Cy3 dyes in fluorescence microscopy, with a focus on immunofluorescence, Förster Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH). Detailed experimental protocols, quantitative data, and illustrative diagrams are presented to facilitate a deeper understanding and practical application of this powerful fluorophore.
Core Properties of Cy3 Dyes
Cy3 is a synthetic fluorophore belonging to the cyanine dye family.[1] Its chemical structure, characterized by two nitrogen-containing heterocyclic rings connected by a three-methine bridge, is responsible for its distinct spectral properties.[1] The dye is known for its high molar extinction coefficient and good quantum yield, contributing to its bright fluorescent signal.[2]
Spectral Characteristics
The excitation and emission spectra of Cy3 are crucial for designing fluorescence microscopy experiments and selecting appropriate filter sets.
| Property | Wavelength (nm) |
| Excitation Maximum | ~550-555[3][4][5][6] |
| Emission Maximum | ~570-572[3][5][6][][8] |
Cy3 can be effectively excited by the 532 nm laser line and visualized using TRITC (tetramethylrhodamine) filter sets.[1][6][]
Physicochemical Properties and Formulations
Cy3 exhibits properties that make it suitable for a wide range of biological applications.
| Property | Value / Description |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹[6][9] |
| Quantum Yield | ~0.15 - 0.24[9][10] |
| Photostability | Moderate to good, superior to fluorescein (FITC)[3][11] |
| pH Sensitivity | Relatively insensitive in the physiological pH range (pH 4-10)[6][] |
| Reactive Forms | NHS ester (amine-reactive), maleimide (sulfhydryl-reactive), azide, alkyne for click chemistry[1][3] |
| Water Solubility | Can be enhanced by sulfonation (Sulfo-Cy3)[3][] |
Key Applications in Fluorescence Microscopy
Immunofluorescence (IF)
Immunofluorescence is a cornerstone technique for visualizing the subcellular localization of specific proteins. Cy3 is frequently conjugated to secondary antibodies, which then bind to primary antibodies targeting the protein of interest. Its bright fluorescence allows for the sensitive detection of both high and low abundance proteins.[5][12][13]
Caption: A generalized workflow for indirect immunofluorescence using a Cy3-conjugated secondary antibody.
-
Cell Seeding and Culture: Grow adherent cells on sterile glass coverslips in a culture plate to 50-80% confluency.[14] For suspension cells, they can be washed and stained in tubes before mounting.[14]
-
Fixation: Gently wash cells with ice-cold Phosphate-Buffered Saline (PBS). Fix the cells with 1-4% formaldehyde in PBS for 10-15 minutes at room temperature.[15]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes to allow antibody access to intracellular antigens.[15][16]
-
Blocking: Wash again with PBS. Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20) for 30-60 minutes to prevent non-specific antibody binding.[15][17]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[15][17]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 45-60 minutes at room temperature, protected from light.[17]
-
Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.[17]
-
Imaging: Visualize the sample using a fluorescence microscope equipped with a suitable filter set for Cy3 (e.g., Excitation: ~550 nm, Emission: ~570 nm).[15][16]
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a powerful technique for studying molecular interactions, such as protein-protein binding, in live or fixed cells.[18] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. Cy3 is commonly used as an acceptor, often paired with a donor like FITC, GFP, or Cy2.[19][20] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in proximity on the scale of 1-10 nm.[21]
Caption: FRET occurs when an excited donor transfers energy to a nearby acceptor, resulting in acceptor emission.
This method quantifies FRET efficiency by measuring the increase in donor fluorescence after the acceptor is destroyed by photobleaching.[18][19]
-
Sample Preparation: Label the two proteins of interest with a donor (e.g., FITC) and an acceptor (Cy3) fluorophore, respectively. This can be achieved through immunolabeling with dye-conjugated antibodies or by expressing fluorescent protein fusions.
-
Pre-Bleach Imaging: Acquire images of the sample in both the donor and acceptor channels.
-
Donor channel: Excite at the donor's excitation wavelength and record emission at the donor's emission wavelength.
-
Acceptor channel: Excite at the acceptor's excitation wavelength and record emission at the acceptor's emission wavelength.
-
-
Acceptor Photobleaching: Select a region of interest (ROI) and repeatedly illuminate it with high-intensity light at the acceptor's excitation wavelength until the acceptor fluorescence is completely photobleached.
-
Post-Bleach Imaging: Acquire a final image of the same ROI in the donor channel.
-
FRET Efficiency Calculation: An increase in the donor fluorescence intensity after acceptor photobleaching indicates that FRET was occurring. The FRET efficiency (E) can be calculated using the formula:
-
E = 1 - (I_pre / I_post)
-
Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.[18]
-
Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect and localize specific DNA or RNA sequences within cells or tissues. Cy3-labeled oligonucleotide probes are commonly used due to their bright and stable signal, enabling the visualization of genes, chromosomes, and mRNA transcripts.[3][13][22]
Caption: Key steps involved in a Fluorescence In Situ Hybridization (FISH) experiment.
-
Slide Preparation: Prepare chromosome spreads or fix cells/tissues on microscope slides. Treat with RNase (for DNA FISH) or pepsin to improve probe accessibility.
-
Denaturation: For DNA FISH, denature the target DNA on the slide by immersing it in a 70% formamide/2x SSC solution at 70-75°C for 5 minutes, followed by dehydration in an ethanol series. This step is omitted for RNA FISH.
-
Probe Hybridization: Prepare a hybridization mix containing the Cy3-labeled probe. Denature the probe by heating to 70-75°C and then apply it to the denatured slide. Cover with a coverslip and seal.
-
Incubation: Incubate the slides in a humidified chamber at 37°C overnight to allow the probe to hybridize to its target sequence.
-
Post-Hybridization Washes: Remove the coverslip and perform a series of stringent washes to remove unbound and non-specifically bound probes. A typical wash involves incubating the slides in a formamide/SSC solution at ~40°C, followed by washes in SSC buffer.
-
Detection and Counterstaining: If the probe is indirectly labeled (e.g., with biotin), an additional step with a Cy3-conjugated detection reagent (e.g., Streptavidin-Cy3) is required. Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the slides with an antifade medium and visualize using a fluorescence microscope. The Cy3 signal will appear as distinct spots corresponding to the location of the target sequence.
Quantitative Data and Fluorophore Comparison
The selection of a fluorophore is a critical decision in experimental design. Cy3 offers a balance of brightness and photostability, making it a popular choice.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Relative Photostability |
| Cy3 | ~550-555[3][4][5][6] | ~570-572[3][5][6][][8] | ~150,000[6][9] | ~0.15 - 0.24[9][10] | High | Moderate[3] |
| FITC | ~495 | ~519 | ~75,000 | ~0.92 | Moderate | Low[11] |
| TRITC | ~557 | ~576 | ~95,000 | ~0.50 | Moderate | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | High | High[23] |
Note: Values can vary depending on the conjugation partner and local environment.
Conclusion
Cy3 remains an indispensable fluorophore in the toolkit of researchers engaged in fluorescence microscopy. Its bright signal, good photostability, and versatile conjugation chemistry have solidified its role in fundamental techniques like immunofluorescence, FRET, and FISH. While newer generations of dyes, such as the Alexa Fluor series, may offer enhanced photostability or brightness in certain applications, Cy3 continues to provide a reliable and cost-effective solution for a wide array of biological imaging needs.[1][22][24] A thorough understanding of its properties and the optimization of experimental protocols, as detailed in this guide, are key to leveraging the full potential of Cy3 in advancing scientific discovery.
References
- 1. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. lifetein.com [lifetein.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. Cyanine - Wikipedia [en.wikipedia.org]
- 9. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. luminwaves.com [luminwaves.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 15. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 16. Imaging and IF [bio-protocol.org]
- 17. store.sangon.com [store.sangon.com]
- 18. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 22. Cy3 Dye | Thermo Fisher Scientific - SE [thermofisher.com]
- 23. cancer.iu.edu [cancer.iu.edu]
- 24. Cy3 Dye | Thermo Fisher Scientific - NP [thermofisher.com]
An In-depth Technical Guide to Bioconjugation Using Cy3-PEG7-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern life sciences, enabling the linkage of biomolecules to create novel probes and therapeutics. Cy3-PEG7-SCO is a specialized reagent designed for this purpose, featuring a bright and photostable Cyanine 3 (Cy3) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a strained cyclooctyne (SCO) moiety. This combination allows for highly specific and efficient labeling of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1]
This technical guide provides a comprehensive overview of bioconjugation using this compound, including its physicochemical properties, detailed experimental protocols for labeling proteins and oligonucleotides, and example workflows for its application in life sciences research.
Physicochemical and Fluorescence Properties
This compound is a versatile tool for fluorescent labeling in a variety of applications. Its key properties are summarized in the tables below. Note that some data are derived from structurally similar compounds due to the limited availability of specific data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₅H₈₁N₄O₁₀Cl | SiChem |
| Molecular Weight | 993.72 g/mol | SiChem |
| Purity | > 95% | SiChem |
| Solubility | DMSO, DMF, Acetonitrile | General Knowledge |
| Storage Conditions | -20°C, protect from light and moisture | SiChem |
Table 2: Fluorescence Properties of Cy3 Conjugates
| Property | Value | Source |
| Excitation Maximum (λex) | ~550 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Molar Extinction Coefficient (ε) at λex | ~150,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.3 (conjugate dependent) | [3] |
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of azide-modified biomolecules with this compound. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Antibodies
This protocol describes the labeling of an antibody containing an azide group with this compound. The azide group can be introduced into the antibody through metabolic labeling with an azide-containing amino acid or by chemical modification of lysine residues with an azide-NHS ester.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin columns or dialysis cassettes (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Determine the antibody concentration: Measure the absorbance of the antibody solution at 280 nm to determine its concentration.
-
Reaction setup: In a microcentrifuge tube, add the azide-modified antibody. While gently vortexing, add a 5- to 20-fold molar excess of the this compound stock solution. The final DMSO concentration in the reaction mixture should be below 20% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound using a desalting spin column or by dialysis against PBS.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max = Absorbance of the conjugate at the Cy3 absorption maximum (~550 nm)
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹)
-
ε_dye = Molar extinction coefficient of Cy3 at its absorption maximum (~150,000 M⁻¹cm⁻¹)
-
CF = Correction factor for the absorbance of the dye at 280 nm (typically around 0.08 for Cy3)
-
Table 3: Example Reagent Concentrations for Antibody Labeling
| Reagent | Stock Concentration | Volume | Final Concentration | Molar Excess (to Antibody) |
| Azide-Antibody | 1 mg/mL (6.67 µM) | 100 µL | 0.83 mg/mL (5.56 µM) | 1 |
| This compound | 10 mM | 1.1 µL | 91.7 µM | ~16.5 |
| PBS, pH 7.4 | 1X | 18.9 µL | - | - |
| Total Volume | 120 µL |
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol outlines the procedure for labeling an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Nuclease-free water
-
Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
HPLC system for purification (optional)
-
Ethanol or isopropanol for precipitation
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Dissolve the oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water or buffer to a desired concentration (e.g., 1 mM).
-
Reaction setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 1.5- to 3-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
Purification:
-
Ethanol Precipitation: The labeled oligonucleotide can be purified by ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water.
-
HPLC Purification: For higher purity, the conjugate can be purified by reverse-phase or ion-exchange HPLC.[4]
-
Experimental Workflows and Applications
This compound is a powerful tool for a variety of applications in cell biology, immunology, and drug development. Below are two example workflows.
Workflow 1: Cell Surface Receptor Labeling
This workflow describes the labeling of a specific cell surface receptor on live cells. This is achieved by first modifying the receptor with an azide group, either through metabolic labeling with an azide-containing sugar or amino acid, or by using an antibody-azide conjugate that binds to the receptor. The cells are then treated with this compound for fluorescent visualization.
References
An In-depth Technical Guide to Cy3-PEG7-SCO: Safety, Handling, and Experimental Applications
This guide provides a comprehensive overview of the fluorescent dye Cy3-PEG7-SCO, designed for researchers, scientists, and professionals in drug development. It covers essential safety and handling procedures, detailed experimental protocols, and the underlying chemical principles of its application.
Core Concepts and Chemical Properties
This compound is a specialized fluorescent labeling reagent. Its structure consists of three key components:
-
Cy3 (Cyanine3): A fluorescent dye that emits in the orange-red region of the visible spectrum (typically around 570 nm).
-
PEG7 (Polyethylene Glycol): A seven-unit polyethylene glycol linker that enhances solubility in aqueous buffers and reduces non-specific binding.
-
SCO (S-Cyclooctyne): A strained cyclooctyne moiety that enables covalent labeling of azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.
This molecule is primarily used for the fluorescent labeling of biomolecules (e.g., proteins, nucleic acids) that have been modified to contain an azide group. The reaction is highly specific and bioorthogonal, meaning it can be performed in complex biological samples with minimal side reactions.
Chemical Data Summary
| Property | Value | Source |
| Molecular Formula | C55H81N4O10Cl | [1] |
| Molecular Weight | 993.72 g/mol | [1] |
| Purity | > 95% | [1] |
| Excitation Maximum (Cy3) | ~550 nm | [2] |
| Emission Maximum (Cy3) | ~570 nm | |
| Reactive Group | Cyclooctyne (SCO) | |
| Reacts With | Azides (N3), Tetrazines | [1] |
Safety and Handling
Personal Protective Equipment (PPE)
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3] Gloves must be inspected before use.[3]
-
Eye Protection: Wear safety glasses or goggles to protect against splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3]
Storage and Stability
-
Temperature: Upon arrival, store the compound at -20°C.[1]
-
Light and Moisture: Protect from light and moisture to prevent degradation of the fluorescent dye and reactive cyclooctyne group.[1]
-
General Storage: Keep the container tightly closed in a dry and cool place.[1]
First Aid Measures
In case of accidental exposure, follow these standard procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water.[3] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.
Experimental Protocols and Applications
This compound is employed in copper-free click chemistry reactions for the fluorescent labeling of azide-modified biomolecules. The strain-promoted reaction between the SCO group and an azide is efficient and does not require a cytotoxic copper catalyst, making it suitable for live-cell imaging and other sensitive biological applications.
General Workflow for Biomolecule Labeling
The following diagram illustrates a typical workflow for labeling an azide-modified protein with this compound.
Caption: General workflow for labeling azide-modified proteins.
Signaling Pathway: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of the labeling process is the SPAAC reaction. This bioorthogonal reaction involves the [3+2] cycloaddition between the strained cyclooctyne (SCO) ring of the dye and the azide group on the target molecule, forming a stable triazole linkage.
Caption: The SPAAC reaction between this compound and an azide.
Example Protocol: Labeling of Azide-Modified Proteins in Solution
This protocol provides a starting point for labeling proteins. Optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be determined empirically.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Purification column (e.g., size-exclusion chromatography) appropriate for the protein size.
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Prepare the protein solution: Dilute the azide-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Initiate the reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently by pipetting.
-
Incubate: Protect the reaction from light and incubate at room temperature for 1-4 hours, or at 4°C overnight.
-
Purify the conjugate: Remove unreacted dye from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the Cy3 dye (at ~550 nm) and the protein (at 280 nm). The labeled protein is now ready for downstream applications.
Example Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Alternative
While this compound is designed for copper-free SPAAC, the core Cy3 fluorophore can be conjugated to other linkers for use in copper-catalyzed click chemistry (CuAAC) if an alkyne-modified biomolecule is the target. The following is a general protocol for CuAAC, often used for labeling DNA or cell lysates.[4][5] Note: This protocol requires a different alkyne-containing dye and is provided for context on click chemistry.
Materials for CuAAC:
-
Alkyne-modified biomolecule.
-
Azide-containing fluorescent dye.
-
Copper(II) sulfate (CuSO₄) solution.[4]
-
Reducing agent: Sodium ascorbate solution (freshly prepared).[4]
-
Copper-chelating ligand: THPTA or TBTA solution.[4]
Procedure for Labeling Oligonucleotides:
-
Prepare stock solutions of all reagents as specified in established protocols.[4][6]
-
Combine the alkyne-labeled oligonucleotide, the azide dye, and the THPTA/CuSO₄ complex.[4]
-
Initiate the reaction by adding the sodium ascorbate solution.[4]
-
Incubate at room temperature for 30-60 minutes, protected from light.[4][5]
-
Purify the labeled oligonucleotide, for example, by ethanol precipitation.[6]
Conclusion
This compound is a valuable tool for fluorescently labeling azide-modified biomolecules through a highly efficient and bioorthogonal copper-free click chemistry reaction. Its enhanced solubility and specificity make it well-suited for a range of applications in molecular biology, cell imaging, and drug development. Adherence to standard laboratory safety practices is essential for its handling. The provided protocols offer a foundation for developing specific experimental setups, which should be optimized for each unique application.
References
Methodological & Application
Application Notes and Protocols for Cy3-PEG7-SCO Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific labeling of proteins using Cy3-PEG7-SCO. This method utilizes a two-step process involving the incorporation of an azide group into the target protein, followed by a highly specific and efficient copper-free click chemistry reaction. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a bioorthogonal labeling technique that allows for the covalent attachment of the Cy3 fluorescent dye to the protein of interest under mild, physiological conditions.[1][2][3] The polyethylene glycol (PEG) linker (PEG7) enhances the solubility and reduces the potential for aggregation of the labeled protein. This protocol is designed for researchers who require precise control over the location of the fluorescent label on their protein, which is crucial for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Principle of the Method
The labeling strategy involves two key stages:
-
Introduction of an Azide Moiety: An azide group, a bioorthogonal handle, must first be introduced into the target protein. This can be achieved through various methods, such as the genetic incorporation of an azide-containing unnatural amino acid (e.g., p-azidophenylalanine) at a specific site.[1][4] This approach offers precise control over the labeling location.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified protein is then reacted with this compound. The cyclooctyne (SCO) group is a strained alkyne that readily and specifically reacts with the azide group to form a stable triazole linkage without the need for a copper catalyst, which can be toxic to cells and denature proteins.[1][5]
Materials and Reagents
Key Components
| Reagent | Supplier | Catalog Number (Example) | Storage |
| This compound | SiChem | SC-2014 | -20°C, protect from light |
| Azide-modified Protein | User-provided | - | -20°C or -80°C |
| Phosphate Buffer (10 mM, pH 7.0) | User-prepared | - | 4°C |
| Sodium Chloride (NaCl) | Standard lab supplier | - | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Standard lab supplier | - | Room Temperature |
| Gel Filtration / Desalting Columns | Standard lab supplier | - | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Phosphate Buffer (10 mM, pH 7.0) with 100 mM NaCl:
-
Prepare a 10 mM sodium phosphate buffer solution.
-
Adjust the pH to 7.0 using 1 M NaOH or 1 M HCl.
-
Add NaCl to a final concentration of 100 mM.
-
Filter sterilize the buffer if required for downstream applications.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: SPAAC Labeling of Azide-Modified Protein
This protocol is optimized for a starting amount of 1 mg of an azide-modified protein. The amounts can be scaled up or down as needed.
-
Prepare the Protein Solution:
-
Dissolve the azide-modified protein in the prepared phosphate buffer (pH 7.0) to a final concentration of 1-10 mg/mL (approximately 20 µM, depending on the protein's molecular weight).[4]
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of the dye. A 3-10 fold molar excess of the dye over the protein is a good starting point.[6]
-
Gently mix the reaction solution by pipetting up and down or by brief vortexing.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[4] The optimal reaction time may need to be determined empirically for each specific protein. For some systems, significant labeling can be achieved in as little as 1-2 hours.[4]
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Quantitative Parameters for SPAAC Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL (or ~20 µM) | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 3x - 10x | The optimal ratio may vary depending on the protein. |
| Reaction Buffer | 10 mM Phosphate, pH 7.0, 100 mM NaCl | A physiologically friendly buffer is recommended. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase the reaction rate. |
| Reaction Time | 1 - 12 hours | Monitor labeling efficiency to determine the optimal time. |
Protocol 3: Purification of the Labeled Protein
It is crucial to remove the unreacted this compound from the labeled protein conjugate.
-
Gel Filtration Chromatography:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the phosphate buffer (pH 7.0).
-
Carefully load the reaction mixture onto the column.
-
Elute the protein-dye conjugate with the phosphate buffer.
-
The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained and elute later.
-
Collect the fractions containing the colored, labeled protein.
-
-
Affinity Chromatography:
-
If the protein has an affinity tag (e.g., His-tag), affinity chromatography can be used for purification.[7]
-
Follow the manufacturer's protocol for the specific affinity resin.
-
Protocol 4: Characterization of the Labeled Protein
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
-
SDS-PAGE Analysis:
-
Run the labeled protein on an SDS-PAGE gel.
-
Visualize the gel under UV light to confirm that the fluorescence co-localizes with the protein band.
-
Stain the gel with a protein stain (e.g., Coomassie Blue) to visualize the total protein.
-
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | Insufficient molar excess of dye. | Increase the molar ratio of this compound to protein. |
| Short reaction time. | Increase the incubation time. | |
| Inactive azide group on the protein. | Confirm the presence and reactivity of the azide group. | |
| Suboptimal pH. | Ensure the reaction buffer is at pH 7.0. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the volume of DMSO is less than 10% of the total reaction volume. |
| Protein instability. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| High Background Signal | Incomplete removal of unreacted dye. | Optimize the purification step, ensuring complete separation. |
| Non-specific binding of the dye. | While SPAAC is highly specific, ensure proper buffer conditions.[1] |
Storage of Labeled Protein
Store the purified Cy3-labeled protein under conditions similar to the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect the conjugate from light. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
Application Notes and Protocols for Fluorescent Labeling of Lysine Residues with Cy3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the fluorescent labeling of lysine residues on proteins and other biomolecules using Cy3 dye. It addresses a common misconception regarding the reactivity of specific dye formulations and offers a comprehensive guide to the widely used N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines.
A Note on Reagent Reactivity: Cy3-PEG7-SCO vs. Cy3-NHS Ester
It is crucial to select the correct reactive chemistry for the desired target functional group. The reagent "this compound" contains a strained cyclooctyne (SCO) moiety. This functional group does not react directly with the primary amine of lysine residues. Instead, SCO groups are designed for copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), where they react with azide-functionalized molecules.
For the direct labeling of lysine residues, the appropriate reagent is a Cy3-NHS ester . The NHS ester group readily reacts with primary amines, such as the ε-amino group of lysine side chains and the N-terminal α-amino group of a protein, to form a stable amide bond. This is the most common and effective method for labeling proteins with fluorescent dyes at lysine sites.[1][2]
These application notes and protocols will, therefore, focus on the use of Cy3-NHS ester for the labeling of lysine residues.
Application Notes
Introduction
Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for labeling proteins, antibodies, and nucleic acids.[3][4] Its photostability and high quantum yield make it an excellent choice for a variety of fluorescence-based applications. Labeling proteins at lysine residues with Cy3-NHS ester is a robust method for generating fluorescently tagged proteins for use in cellular imaging, flow cytometry, immunoassays, and protein-protein interaction studies.[3][5][6]
Principle of the Reaction
The labeling reaction involves the nucleophilic attack of the primary amine of a lysine residue on the ester group of the Cy3-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[2][7][8]
Figure 1. Reaction of Cy3-NHS Ester with a Lysine Residue.
Applications of Cy3-Labeled Proteins
-
Fluorescence Microscopy: Visualize the localization and dynamics of proteins within fixed or living cells.[4]
-
Flow Cytometry: Identify and quantify cell populations based on the expression of cell surface or intracellular proteins.[3]
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): Detect specific proteins in tissues and cells using Cy3-labeled antibodies.[3]
-
ELISA and other Immunoassays: Use Cy3-labeled antibodies or proteins for sensitive detection in plate-based assays.[6]
-
Fluorescence In Situ Hybridization (FISH): Cy3-labeled probes can be used to detect specific DNA or RNA sequences in cells.[3][4]
Experimental Protocols
1. Protein Preparation
For optimal labeling, the protein should be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the Cy3-NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer at pH 8.0-9.0.[1]
-
Protein Concentration: A protein concentration of 2-10 mg/mL is recommended for efficient labeling.[2][9]
-
Buffer Exchange: If the protein is in an incompatible buffer, perform dialysis or use a desalting column to exchange the buffer.
2. Cy3-NHS Ester Preparation
Cy3-NHS ester is moisture-sensitive and should be dissolved immediately before use.
-
Solvent: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[9][10]
-
Stock Concentration: A stock concentration of 1-10 mg/mL or 10 mM is common.[9][10]
3. Labeling Reaction
The molar ratio of Cy3-NHS ester to protein is a critical parameter that will determine the degree of labeling (DOL). A higher molar excess of dye will generally result in a higher DOL.
-
Dye-to-Protein Molar Ratio: A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended for antibodies. This may need to be optimized for other proteins.
-
Procedure:
4. Purification of the Labeled Protein
After the labeling reaction, it is essential to remove any unreacted Cy3-NHS ester and the N-hydroxysuccinimide byproduct.
-
Method: Size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) is the most common and effective method for separating the labeled protein from smaller, unreacted molecules.[2][11][12] Dialysis can also be used.
-
Procedure (Desalting Column):
-
Equilibrate the desalting column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules. The colored fractions containing the protein can often be identified visually.
-
5. Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[13]
-
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of Cy3 (~550 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is typically around 0.08), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the DOL: DOL = Amax / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of Cy3 at its Amax (typically ~150,000 M⁻¹cm⁻¹).
-
Experimental Workflow Diagram
Figure 2. Experimental Workflow for Labeling Lysine Residues with Cy3-NHS Ester.
Data Presentation
Table 1: Spectroscopic Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) at λex | ~150,000 cm⁻¹M⁻¹ |
| Correction Factor (CF) at 280 nm | ~0.08 |
Table 2: Recommended Starting Conditions for Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency.[2][9] |
| Reaction Buffer | PBS, Borate, or Bicarbonate | Must be free of primary amines. |
| Reaction pH | 8.0 - 9.0 | Optimal for deprotonation of primary amines.[2][7][8] |
| Dye:Protein Molar Ratio | 10:1 - 20:1 | Starting point for optimization. |
| Reaction Time | 1 hour | |
| Reaction Temperature | Room Temperature |
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Protein concentration is too low.- Buffer contains primary amines (e.g., Tris).- pH of the reaction is too low.- Cy3-NHS ester has been hydrolyzed. | - Concentrate the protein.- Perform buffer exchange into an amine-free buffer.- Adjust the pH to 8.0-9.0.- Prepare fresh Cy3-NHS ester stock solution. |
| High Degree of Labeling (DOL) / Protein Precipitation | - Dye:protein molar ratio is too high. | - Reduce the molar excess of Cy3-NHS ester in the reaction. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a longer desalting column. |
References
- 1. glenresearch.com [glenresearch.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lifetein.com [lifetein.com]
- 4. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
Application Note: Calculating the Dye-to-Protein Ratio for Cy3-PEG7-SCO Conjugates
Audience: Researchers, scientists, and drug development professionals engaged in protein labeling and characterization.
Introduction
The determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical step in the characterization of fluorescently labeled proteins.[1] This ratio represents the average number of dye molecules conjugated to a single protein molecule and is essential for ensuring experimental consistency, optimizing fluorescence signal, and avoiding potential issues like self-quenching from over-labeling.[1][2]
This application note provides a detailed protocol for calculating the DOL for proteins labeled with Cy3-PEG7-SCO. This reagent utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," to covalently attach the Cy3 fluorophore to a protein. This method is highly specific, efficient, and occurs under mild physiological conditions. The protocol involves spectrophotometric analysis of the purified protein-dye conjugate to determine the concentrations of both the protein and the conjugated dye.
Key Parameters for Calculation
Accurate calculation of the DOL requires precise values for the molar extinction coefficients of the dye and protein, as well as a correction factor to account for the dye's absorbance at 280 nm.[2][3] These key parameters are summarized below.
| Parameter | Symbol | Value | Units |
| Cy3 Molar Extinction Coefficient | ε_dye_ | 150,000[4][5] | M⁻¹cm⁻¹ |
| Cy3 Maximum Absorbance Wavelength | λ_max_ | 550 | nm |
| Cy3 Correction Factor at 280 nm | CF₂₈₀ | 0.08[5] | N/A |
| Protein Molar Extinction Coefficient | ε_prot_ | Protein-specific | M⁻¹cm⁻¹ |
Note: The molar extinction coefficient for the protein (ε_prot_) is unique to each protein and must be determined from its amino acid sequence or obtained from literature. For example, the ε for a typical IgG antibody is approximately 210,000 M⁻¹cm⁻¹.[2]
Experimental Workflow
The overall workflow for labeling a protein with this compound and subsequently calculating the DOL is illustrated below. The process begins with the preparation of an azide-modified protein, proceeds through the click chemistry reaction and purification, and concludes with spectrophotometric analysis and calculation.
Caption: Workflow for determining the Dye-to-Protein Ratio (DOL).
Detailed Experimental Protocol
This protocol outlines the steps for labeling an azide-modified protein with this compound, purifying the conjugate, and collecting the necessary data for DOL calculation.
4.1. Materials
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound, dissolved in anhydrous DMSO to a 10 mM stock solution
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Purification tools: Desalting spin columns or gel filtration columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer and quartz cuvettes (1 cm pathlength)
4.2. Protein Labeling Procedure
-
Prepare Protein Solution: Adjust the concentration of the azide-modified protein to 2-10 mg/mL in the reaction buffer.[6] Protein concentrations below 2 mg/mL may result in lower labeling efficiency.[6]
-
Initiate Labeling Reaction: Add the this compound stock solution to the protein solution. A molar excess of 5-20 fold of dye to protein is a good starting point. The optimal ratio may need to be determined empirically.
-
Incubate: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the Conjugate: After incubation, remove the unreacted this compound dye from the labeled protein. This is a critical step for accurate DOL determination.[1]
-
Spin Column Method: Use a desalting spin column according to the manufacturer's instructions. This method is rapid and ideal for small sample volumes.[5]
-
Gel Filtration Chromatography: For larger volumes, use a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
4.3. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to read absorbance at 280 nm and 550 nm.
-
Blank the instrument using the buffer in which the purified conjugate is eluted.
-
Measure the absorbance of the purified protein-dye conjugate at both 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Note: If the absorbance reading at 550 nm is greater than 2.0, dilute the sample with buffer and re-measure. Remember to account for this dilution factor in the calculations.[1]
-
Calculation of the Dye-to-Protein Ratio (DOL)
The DOL is calculated by determining the molar concentrations of the dye and the protein from the absorbance values and then finding their ratio.
Step 1: Calculate the Protein Concentration
The absorbance at 280 nm (A₂₈₀) is a combination of the protein's absorbance and the dye's absorbance. To find the true protein absorbance, the dye's contribution must be subtracted using the correction factor.[2][3]
-
Corrected Absorbance at 280 nm (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀_measured - (A₅₅₀ × CF₂₈₀) A₂₈₀_corr = A₂₈₀_measured - (A₅₅₀ × 0.08)
-
Protein Concentration [P] in Molarity (M): [P] = (A₂₈₀_corr / ε_prot_) × Dilution Factor
Step 2: Calculate the Dye Concentration
The concentration of the Cy3 dye is calculated directly from its absorbance at its λ_max_ (550 nm) using the Beer-Lambert law.
-
Dye Concentration [D] in Molarity (M): [D] = (A₅₅₀ / ε_dye_) × Dilution Factor [D] = (A₅₅₀ / 150,000) × Dilution Factor
Step 3: Calculate the Dye-to-Protein Ratio (DOL)
The DOL is the molar ratio of the dye to the protein.
-
Degree of Labeling (DOL): DOL = [D] / [P]
Example Calculation:
Assume you have a purified IgG antibody conjugate with the following measurements (using a 1 cm cuvette and no dilution):
-
A₂₈₀ = 0.95
-
A₅₅₀ = 0.60
-
ε_prot_ for IgG = 210,000 M⁻¹cm⁻¹
-
Protein Concentration:
-
A₂₈₀_corr = 0.95 - (0.60 × 0.08) = 0.95 - 0.048 = 0.902
-
[P] = 0.902 / 210,000 M⁻¹cm⁻¹ = 4.295 × 10⁻⁶ M
-
-
Dye Concentration:
-
[D] = 0.60 / 150,000 M⁻¹cm⁻¹ = 4.00 × 10⁻⁶ M
-
-
DOL Calculation:
-
DOL = (4.00 × 10⁻⁶ M) / (4.295 × 10⁻⁶ M) = 0.93
-
The calculated DOL is 0.93 , meaning there is an average of approximately 0.93 molecules of Cy3 per molecule of IgG antibody.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. assaygenie.com [assaygenie.com]
- 6. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Cy3-PEG7-SCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Cy3-PEG7-SCO in bioconjugation reactions. The core of this methodology lies in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction. This copper-free ligation method enables the precise covalent labeling of azide-modified biomolecules with the fluorescent Cy3 dye, facilitated by a seven-unit polyethylene glycol (PEG) spacer.
The PEG7 linker enhances the water solubility of the Cy3 dye and the overall conjugate, potentially reducing aggregation and steric hindrance, which can be beneficial for maintaining the biological activity of the labeled molecule.[1][2] SPAAC is known for its high specificity, proceeding rapidly at physiological temperatures and pH without the need for cytotoxic copper catalysts, making it an ideal tool for in vivo imaging, live-cell labeling, and the development of antibody-drug conjugates (ADCs).[3][4]
Reaction Principle
The bioconjugation reaction is based on the [3+2] cycloaddition between the strained cyclooctyne (SCO) moiety of this compound and an azide group (-N₃) that has been incorporated into a biomolecule (e.g., protein, peptide, nucleic acid, or small molecule). The inherent ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, forming a stable triazole linkage.
Data Presentation: Reaction Condition Summary
The efficiency of the this compound bioconjugation is influenced by several factors. The following table summarizes key reaction parameters based on established SPAAC protocols. Optimal conditions for a specific application should be determined empirically.
| Parameter | Recommended Condition | Notes |
| Reactants | Azide-modified biomolecule and this compound | The azide can be introduced into the biomolecule using various chemical methods. |
| Molar Ratio (SCO:Azide) | 2 - 4 molar excess of this compound | A molar excess of the labeling reagent typically drives the reaction to completion. The optimal ratio may need to be determined empirically.[5] |
| Solvent | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) should be avoided as they can react with some cyclooctyne reagents. |
| Co-solvent | 5-10% DMSO or DMF | May be required to ensure the solubility of this compound, especially at higher concentrations. |
| pH | 7.0 - 8.5 | SPAAC reactions are generally efficient at neutral to slightly basic pH. |
| Temperature | 4°C to 37°C | The reaction can proceed at room temperature or 37°C for faster kinetics. For sensitive biomolecules, the reaction can be performed at 4°C over a longer period.[5] |
| Reaction Time | 1 - 24 hours | Reaction time depends on the concentration of reactants, temperature, and the specific azide. Reactions are often incubated for at least 4 hours at 25°C or for 24-48 hours at 4°C.[5] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling an azide-containing protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store any unused portion at -20°C, protected from light and moisture.
-
Ensure the azide-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
-
Bioconjugation Reaction:
-
In a reaction tube, add the desired amount of the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 2-4 fold molar excess). The final concentration of DMSO should ideally be below 10% to minimize protein denaturation.
-
Gently mix the reaction solution and incubate at room temperature (or 37°C for faster reaction, or 4°C for sensitive proteins) for 1-24 hours with gentle shaking or rotation, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and DMSO by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The colored Cy3 will allow for visual tracking of the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
The concentration of the protein can be calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein where CF is the correction factor for the absorbance of Cy3 at 280 nm (typically around 0.08 for Cy3), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
The concentration of Cy3 can be calculated using the Beer-Lambert law: Cy3 Concentration (M) = A₅₅₀ / ε_Cy3 where ε_Cy3 is the molar extinction coefficient of Cy3 at ~550 nm (approximately 150,000 M⁻¹cm⁻¹).
-
The DOL is the molar ratio of Cy3 to protein.
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and purity. The labeled protein should show a fluorescent band at the expected molecular weight when visualized with a suitable fluorescence imager.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Signaling pathway of the SPAAC reaction.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Purifying Cy3-PEG7-SCO Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of proteins labeled with Cy3-PEG7-SCO. The primary goal of the purification process is to remove unconjugated (free) dye from the labeled protein conjugate, which is crucial for accurate downstream applications and quantitative analysis.[1][2] The most common and effective method for this purification is Size Exclusion Chromatography (SEC).[3][4][5]
Introduction to the Labeling and Purification Workflow
Protein labeling with fluorescent dyes like Cy3 is a fundamental technique in biological research. The this compound linker combines several advantageous features:
-
Cy3: A bright and photostable cyanine dye with excitation and emission maxima around 550 nm and 570 nm, respectively.[6]
-
PEG7: A seven-unit polyethylene glycol spacer that enhances solubility and reduces potential steric hindrance between the dye and the protein.
-
SCO (Sulfonyl Cyclooctyne): While the search results primarily focus on NHS-ester chemistry for amine labeling, SCO linkers are typically used in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This protocol will focus on the more common amine-reactive labeling, where a Cy3-NHS ester is used. Should SPAAC be the intended reaction, the purification principles remain the same.
The overall process involves two main stages: the labeling reaction, where the dye is covalently attached to the protein, and the purification step, where the desired labeled protein is separated from excess, unreacted dye.
Experimental Workflow Diagram
The diagram below illustrates the general workflow for protein labeling and subsequent purification.
Caption: Workflow for protein labeling and purification.
Detailed Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of a protein with a molecular weight >20 kDa.
Materials and Reagents
-
Protein of Interest: At a concentration of 2-10 mg/mL.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. Amine-free buffers like PBS are also suitable.[4][5] Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete with the protein for the dye. [5][6]
-
Cy3-PEG7-NHS Ester: Stored at -20°C, protected from light.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). [4][6]
-
Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25) or a pre-packed spin column.[4][5]
-
Elution Buffer: PBS, pH 7.4.
-
Spectrophotometer: Capable of measuring absorbance at 280 nm and ~550 nm.
Protein Preparation
-
If your protein is in an incompatible buffer (like Tris), it must be exchanged into the Labeling Buffer. This can be done via dialysis or by using a desalting column.
-
Adjust the protein concentration to be between 2-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.[4][5]
Labeling Reaction
-
Bring the vial of Cy3-PEG7-NHS Ester to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye by dissolving it in a small volume of anhydrous DMSO or DMF.[4][7] For example, dissolve 1 mg of dye in 100 µL of solvent. This solution should be prepared immediately before use as the reactive ester is susceptible to hydrolysis.[8]
-
Add the reactive dye solution to your protein solution. A common starting point is a 10-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[4][6][7]
Purification using Size Exclusion Chromatography (SEC)
The principle of SEC is to separate molecules based on their size.[9][10] The larger, labeled protein will travel through the column faster, while the smaller, unconjugated dye molecules will be retained in the porous beads of the column matrix and elute later.[3][10]
Caption: Principle of Size Exclusion Chromatography.
Protocol Steps:
-
Equilibrate the SEC Column: Equilibrate your chosen SEC column (e.g., G-25) with at least 3-5 column volumes of Elution Buffer (PBS, pH 7.4).
-
Load Sample: Carefully load the entire labeling reaction mixture onto the top of the column.
-
Elute and Collect Fractions: Begin elution with the Elution Buffer. The colored, labeled protein conjugate will form a band that moves down the column. The free dye, also colored, will move much more slowly.
-
Collect the first colored band that elutes from the column; this is your purified, labeled protein. The second, slower-moving colored band is the free dye and should be discarded.
Characterization and Data Analysis
After purification, it is essential to characterize the conjugate to determine its concentration and the Degree of Labeling (DOL).[11][12]
Spectrophotometric Analysis
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀, the absorbance maximum for Cy3).[6]
-
Calculate the protein concentration and DOL using the following equations.
A. Calculate Protein Concentration: The dye absorbs at 280 nm, so its contribution must be subtracted. The correction factor (CF) for Cy3 is approximately 0.08.[6][13]
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ × 0.08)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
B. Calculate Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein molecule.[4][11]
-
Dye Concentration (M) = A₅₅₀ / ε_Cy3
-
Where ε_Cy3 is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Data Presentation
The following table presents hypothetical data from purification experiments using two different SEC columns to illustrate how results can be compared.
| Parameter | SEC Column A (G-25) | SEC Column B (Zeba™ Spin) |
| Protein Recovery (%) | 85% | 92% |
| Final Purity (SDS-PAGE) | >98% | >98% |
| Initial A₂₈₀ / A₅₅₀ | 1.2 | 1.2 |
| Final A₂₈₀ / A₅₅₀ | 2.5 | 2.6 |
| Calculated DOL | 3.1 | 3.3 |
| Free Dye Removal | Complete | Complete |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | Protein concentration too low.[5] | Concentrate the protein to >2 mg/mL before labeling. |
| pH of labeling buffer is incorrect. | Ensure the labeling buffer pH is between 8.2 and 8.5.[5] | |
| Presence of primary amines (Tris, etc.) in the buffer. | Dialyze or buffer exchange the protein into an amine-free buffer.[5][6] | |
| Precipitation of Protein During Labeling | Over-labeling or high concentration of organic solvent (DMSO). | Reduce the molar excess of the dye in the reaction.[14] Ensure DMSO/DMF volume is <10% of the total reaction volume. |
| Labeled Protein Has No/Low Fluorescence | Quenching due to over-labeling.[14] | Decrease the dye-to-protein ratio during the labeling reaction. A DOL between 2 and 4 is often ideal. |
| Free Dye Remains After Purification | Column is overloaded or not sufficiently equilibrated. | Ensure the sample volume does not exceed the column's recommended capacity. Use a fresh column for a second purification pass if necessary.[15] |
| Loss of Protein Function | Labeling has occurred at a critical site (e.g., antigen-binding site).[14] | Reduce the DOL by lowering the dye-to-protein ratio.[14] Consider site-specific labeling methods if the problem persists. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itwreagents.com [itwreagents.com]
- 4. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. icpms.labrulez.com [icpms.labrulez.com]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Cy3-PEG7-SCO for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG7-SCO is a fluorescent probe designed for the efficient labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions, making it an ideal tool for labeling live cells without inducing cytotoxicity.[1]
This molecule incorporates the bright and photostable Cy3 fluorophore, which is well-suited for flow cytometry applications with excitation by a 532 nm laser line.[2][3][4][5] The seven-unit polyethylene glycol (PEG) linker enhances the solubility and bioavailability of the probe. The s-cyclooctyne (SCO) group provides a reactive handle for covalent attachment to azide-containing targets.
A primary application for this compound in flow cytometry is the detection and quantification of cells that have been metabolically labeled with an azide-containing precursor. For example, cells can be cultured with an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell and incorporated into cell surface glycans.[6][7] The subsequent reaction with this compound allows for the fluorescent labeling of these cells, which can then be analyzed and quantified by flow cytometry.[2][4][8]
Key Features of this compound
-
Fluorophore: Cyanine3 (Cy3)
-
Linker: 7-unit Polyethylene Glycol (PEG)
-
Reactive Group: s-Cyclooctyne (SCO)
-
Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide- or tetrazine-modified molecules.
-
Excitation/Emission (Cy3): ~550 nm / ~570 nm[2]
-
Application: Flow Cytometry, Fluorescence Microscopy
Data Presentation
The following table summarizes representative quantitative data from flow cytometry experiments involving the labeling of azide-modified cells with cyclooctyne-conjugated fluorescent dyes. These values can serve as a reference for expected results when using this compound.
| Parameter | Experimental Condition | Typical Value | Reference |
| Probe Concentration | Labeling of azide-modified live cells | 5 - 50 µM | [3][9] |
| Incubation Time | SPAAC reaction on live cells | 10 - 60 minutes | [3][9] |
| Incubation Temperature | Live cell labeling | Room Temperature or 37°C | [3][9] |
| Median Fluorescence Intensity (MFI) | Comparison between labeled and unlabeled cells | 15 to 20-fold increase over background | [2] |
| Signal-to-Background Ratio (SBR) | Ratio of MFI of labeled cells to control cells | 10 - 35 | [2] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the introduction of azide groups onto the surface of mammalian cells through metabolic glycoengineering.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azide-modified sugar
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in a suitable culture vessel.
-
Prepare Azide Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.
-
Incubation: Incubate the cells with the azide sugar-containing medium for 1-3 days at 37°C in a 5% CO2 incubator to allow for metabolic incorporation of the azide groups into cell surface glycans.[8]
-
Harvesting Cells:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, wash with PBS and detach using a cell scraper or trypsin. If using trypsin, quench with complete medium and pellet the cells.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azide sugar.
-
Cell Counting and Resuspension: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and determine the cell concentration. Adjust the cell density to 1-5 x 10^6 cells/mL for staining.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells with this compound
This protocol details the SPAAC reaction between the azide-modified cells and this compound.
Materials:
-
Azide-modified cells (from Protocol 1)
-
Unlabeled control cells
-
This compound
-
Anhydrous DMSO
-
PBS with 1% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) (Staining Buffer)
-
Flow cytometry tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-5 mM. Store protected from light.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) Staining Buffer to the desired final concentration (typically between 5-30 µM).[3] Note: The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Cell Staining:
-
Aliquot the azide-modified and control cell suspensions into flow cytometry tubes.
-
Add the this compound staining solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[3]
-
Washing: After incubation, wash the cells three to four times with 2 mL of ice-cold Staining Buffer to remove any unreacted probe. Centrifuge at 300-400 x g for 5 minutes between washes.[3]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
Optional Viability Staining: A viability dye (e.g., DAPI, Propidium Iodide) can be added prior to analysis to exclude dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., 532 nm or 561 nm). Collect the emission signal using an appropriate filter set for Cy3 (e.g., 570/20 nm bandpass filter).
Visualizations
Caption: Workflow for metabolic labeling and subsequent fluorescent staining of cells for flow cytometry.
Caption: Mechanism of labeling cell surface glycans using metabolic engineering and SPAAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. interchim.fr [interchim.fr]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. researchgate.net [researchgate.net]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Imaging with Cy3-PEG7-SCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cy3-PEG7-SCO, a fluorescent probe designed for single-molecule imaging applications. This document outlines the chemical properties of the probe, detailed protocols for its application in labeling and imaging, and representative data for single-molecule analysis.
Introduction to this compound
This compound is a specialized fluorescent probe combining the well-characterized cyanine dye, Cy3, with a sulfocyclopentadienyl (SCO) reactive group via a polyethylene glycol (PEG) linker. This design offers several advantages for single-molecule studies:
-
Cy3 Dye: A bright and photostable fluorophore widely used in single-molecule fluorescence resonance energy transfer (smFRET) and localization-based super-resolution microscopy. Its well-defined spectral properties make it an excellent donor for commonly used acceptor dyes like Cy5.
-
PEG7 Linker: A seven-unit polyethylene glycol spacer enhances the solubility of the probe in aqueous buffers and minimizes non-specific interactions between the dye and the target biomolecule or cellular components. This flexibility can also be advantageous for optimizing the distance and orientation of the dye for FRET-based assays.
-
SCO (Sulfocyclopentadienyl) Reactive Group: This functional group facilitates covalent labeling of target molecules through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The SCO moiety is reported to react with both azides and tetrazines, providing versatility in labeling strategies.
Applications in Single-Molecule Imaging
The unique properties of this compound make it a valuable tool for a range of single-molecule imaging applications, including:
-
Conformational Dynamics of Biomolecules: By labeling specific sites on proteins or nucleic acids, the probe can be used in smFRET experiments to monitor conformational changes in real-time.
-
Protein-Protein and Protein-Nucleic Acid Interactions: Tracking the colocalization and interaction dynamics of single molecules to elucidate complex biological pathways.
-
Super-Resolution Microscopy: The photophysical properties of Cy3 are amenable to techniques like photo-activated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM).
-
Live-Cell Imaging: The bioorthogonal nature of the SCO click chemistry allows for specific labeling of target molecules in the complex environment of living cells with minimal perturbation.
Quantitative Data from Single-Molecule Imaging with Cy3
The following table summarizes typical quantitative data that can be obtained from single-molecule imaging experiments utilizing Cy3 as a fluorescent probe. These values are representative and can vary depending on the specific experimental conditions and the biological system under investigation.
| Parameter | Typical Value Range | Experimental Context | Reference |
| FRET Efficiency (E) | 0.1 - 0.9 | Measuring intramolecular distances in DNA Holliday junctions using a Cy3-Cy5 pair. | [1] |
| Localization Precision | 2 - 9 nm | Super-resolved fluorescence lifetime imaging of individual Cy3 molecules. | [2] |
| Single-Molecule Dwell Time | Milliseconds to Seconds | Observing the binding and dissociation kinetics of proteins on DNA. | [3] |
| Diffusion Coefficient (D) | 0.1 - 10 µm²/s | Tracking the movement of single proteins on a live cell membrane. | [4] |
| Photobleaching Lifetime | Seconds to Minutes | Dependent on imaging buffer composition and laser power. | [5] |
Experimental Protocols
Labeling of Biomolecules with this compound via Click Chemistry
This protocol provides a general guideline for labeling azide or tetrazine-modified biomolecules (e.g., proteins, nucleic acids) with this compound. Optimization of reaction conditions may be necessary for specific targets.
Materials:
-
This compound (Store at -20°C, protected from light and moisture)
-
Azide or Tetrazine-modified biomolecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.0-8.0
-
For Azide Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
For Tetrazine Reaction (Inverse Electron-Demand Diels-Alder Cycloaddition - IEDDA):
-
No catalyst required.
-
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Protocol:
-
Prepare Biomolecule: Dissolve the azide or tetrazine-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound: Dissolve this compound in DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction:
-
For Azide-modified biomolecules (CuAAC):
-
In a microcentrifuge tube, combine the biomolecule solution with a 5-10 fold molar excess of the this compound stock solution.
-
Prepare a fresh catalyst solution by mixing CuSO₄ and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio in water.
-
Add the catalyst solution to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
For Tetrazine-modified biomolecules (IEDDA):
-
In a microcentrifuge tube, combine the biomolecule solution with a 2-5 fold molar excess of the this compound stock solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction is typically very fast.
-
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled biomolecule.
-
-
Characterization:
-
Determine the concentration of the labeled biomolecule and the degree of labeling by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of Cy3 (~550 nm).
-
Single-Molecule Imaging Sample Preparation
This protocol describes the preparation of a sample for total internal reflection fluorescence (TIRF) microscopy, a common technique for single-molecule imaging.
Materials:
-
Labeled biomolecule (from Protocol 1)
-
Microscope coverslips and slides
-
Immobilization strategy (e.g., biotin-streptavidin interaction, direct surface adsorption)
-
Imaging Buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher like Trolox to improve photostability).
Protocol:
-
Surface Passivation: Clean the coverslips thoroughly and passivate the surface to prevent non-specific binding of the labeled biomolecules. A common method is treatment with polyethylene glycol (PEG).
-
Immobilization:
-
If using a biotin-streptavidin strategy, coat the passivated surface with streptavidin and then add the biotinylated, Cy3-labeled biomolecule.
-
Alternatively, molecules can be sparsely adsorbed directly onto the surface, though this may lead to denaturation.
-
-
Sample Chamber Assembly: Assemble a flow chamber using the coverslip and a microscope slide.
-
Imaging:
-
Mount the sample on a TIRF microscope.
-
Introduce the imaging buffer into the flow chamber.
-
Excite the Cy3 fluorophores using a laser line around 532 nm or 561 nm.
-
Collect the fluorescence emission using an appropriate filter set and a sensitive camera (e.g., EMCCD or sCMOS).
-
Acquire a time-series of images (a "movie") to observe the dynamics of single molecules.
-
Visualizations
Caption: Experimental workflow for single-molecule imaging.
Caption: Click chemistry labeling reactions of this compound.
References
Application Notes & Protocols: Labeling of Oligonucleotides with Cy3-PEG7-SCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. The cyanine dye, Cy3, is a bright orange-fluorescent label widely used for its high quantum yield and photostability. This document provides detailed application notes and protocols for the covalent labeling of azide-modified oligonucleotides with a Cy3 dye functionalized with a polyethylene glycol (PEG) spacer and a s-cyclooctyne (SCO) moiety (Cy3-PEG7-SCO).
The labeling strategy utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This copper-free method allows for the specific and robust conjugation of the this compound to an azide-modified oligonucleotide, forming a stable triazole linkage. The PEG7 spacer enhances the solubility of the dye and reduces steric hindrance between the dye and the oligonucleotide, which can help maintain the hybridization properties of the oligonucleotide.
Applications of Cy3-Labeled Oligonucleotides Include:
-
Fluorescence in situ Hybridization (FISH)
-
Real-time PCR (qPCR) probes
-
Förster Resonance Energy Transfer (FRET) studies
-
Microarray analysis
-
Cellular imaging and tracking of oligonucleotides
Chemistry of Labeling
The core of the labeling method is the SPAAC reaction between the s-cyclooctyne (SCO) group on the Cy3-PEG7 linker and an azide group on the oligonucleotide. This reaction is driven by the ring strain of the cyclooctyne, allowing the reaction to proceed efficiently at room temperature without the need for a cytotoxic copper catalyst. This makes the reaction ideal for sensitive biomolecules like oligonucleotides.
The oligonucleotide must be synthesized with an azide modification. This can be incorporated at the 5' or 3' terminus, or internally via a modified nucleoside (e.g., Azide-dT).
Experimental Protocols
Materials and Reagents
-
Azide-Modified Oligonucleotide: Custom synthesized and purified (e.g., HPLC or PAGE). The oligonucleotide should be desalted and dissolved in nuclease-free water.
-
This compound: Lyophilized powder.
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Organic Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Purification Columns: Size-exclusion chromatography (SEC) columns (e.g., NAP-10) or access to HPLC.
-
Nuclease-free water.
-
Standard laboratory equipment: Microcentrifuge, vortexer, spectrophotometer (e.g., NanoDrop).
Protocol for Labeling Azide-Modified Oligonucleotide
This protocol is optimized for a starting amount of 10 nmol of an azide-modified oligonucleotide.
-
Reagent Preparation:
-
Azide-Oligonucleotide: Resuspend the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM (10 nmol in 10 µL).
-
This compound: Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO. Note: This reagent is moisture-sensitive. Handle with care and store desiccated at -20°C.
-
-
Labeling Reaction:
-
In a 0.5 mL microcentrifuge tube, combine the following:
-
10 µL of 1 mM Azide-Oligonucleotide (10 nmol)
-
10 µL of 1X PBS, pH 7.4
-
5 µL of 10 mM this compound (50 nmol, 5-fold molar excess)
-
-
Vortex the reaction mixture gently for 10-15 seconds.
-
Incubate the reaction at room temperature (20-25°C) for 4-6 hours, protected from light. For potentially less reactive azides or for maximal yield, the reaction time can be extended to 12-18 hours.
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation (for removal of excess dye):
-
Add 2.5 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate, pH 5.2 to the reaction mixture.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air dry the pellet and resuspend in nuclease-free water.
-
-
Size-Exclusion Chromatography (alternative):
-
Equilibrate a size-exclusion column (e.g., NAP-10) with nuclease-free water according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute first, followed by the smaller, unreacted dye molecules.
-
-
High-Performance Liquid Chromatography (HPLC) (for highest purity):
-
Purify the labeled oligonucleotide using reverse-phase HPLC. This method is highly recommended for applications requiring high purity as it can separate the labeled product from unlabeled oligonucleotides and free dye.[1]
-
-
Characterization of the Labeled Oligonucleotide
-
Quantification:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 550 nm (for Cy3) using a spectrophotometer.
-
Concentration of Oligonucleotide (µM) = (A260) / (ε260 * path length)
-
Concentration of Cy3 (µM) = (A550) / (ε550 * path length)
-
ε260 of the oligonucleotide can be calculated based on its sequence.
-
ε550 of Cy3 is ~150,000 L·mol⁻¹·cm⁻¹.
-
-
A correction factor should be applied to the A260 reading to account for the absorbance of Cy3 at 260 nm (A260,corr = A260 - A550 * 0.08).
-
-
Labeling Efficiency:
-
Labeling Efficiency (%) = (Concentration of Cy3 / Concentration of Oligonucleotide) * 100
-
-
Purity Analysis:
-
Analyze the purity of the final product by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The labeled oligonucleotide should migrate as a single major band or peak, distinct from the unlabeled oligonucleotide.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the labeling of an azide-modified oligonucleotide with this compound using the SPAAC protocol. Actual results may vary depending on the oligonucleotide sequence, purity of starting materials, and reaction conditions. SPAAC reactions are generally high-yielding.
| Parameter | Typical Value | Method of Determination |
| Molar Excess of this compound | 5 to 10-fold | --- |
| Reaction Time | 4 - 18 hours | HPLC or LC-MS |
| Reaction Temperature | Room Temperature (20-25°C) | --- |
| Labeling Efficiency | > 90% | UV-Vis Spectrophotometry |
| Final Purity (Post-HPLC) | > 95% | HPLC Analysis |
| Overall Yield (Post-Purification) | 50 - 70% | UV-Vis Spectrophotometry |
Visualizations
Experimental Workflow
Caption: Workflow for labeling oligonucleotides with this compound.
Conceptual Application: Fluorescence In Situ Hybridization (FISH)
Caption: Conceptual workflow for using a Cy3-labeled oligo in FISH.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive this compound (hydrolyzed) | - Use fresh, anhydrous DMSO to dissolve the dye. Store stock solution desiccated at -20°C. |
| - Degraded azide-modified oligonucleotide | - Verify the integrity of the starting oligonucleotide via PAGE. | |
| - Insufficient molar excess of dye | - Increase the molar excess of this compound to 10-20 fold. | |
| - Suboptimal reaction buffer pH | - Ensure the reaction buffer is at pH 7.2-7.5. | |
| Poor Recovery After Purification | - Loss of sample during ethanol precipitation | - Ensure centrifugation is at high speed (>12,000 x g) for at least 30 minutes at 4°C. |
| - Inappropriate purification method | - For small amounts of oligonucleotide, use size-exclusion chromatography to avoid precipitation losses. | |
| Presence of Multiple Products | - Formation of regioisomers (less common with symmetric SCO) | - This is an inherent property of some cycloaddition reactions. HPLC purification should be used to isolate the major product. |
| - Degradation of oligonucleotide or dye | - Protect the reaction from light. Avoid harsh reaction conditions. |
Storage and Handling
-
This compound: Store the lyophilized powder and DMSO stock solution at -20°C, desiccated and protected from light.
-
Azide-Modified Oligonucleotide: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
-
Cy3-Labeled Oligonucleotide: Store the purified, labeled oligonucleotide in a nuclease-free, low-adhesion microcentrifuge tube at -20°C, protected from light. For long-term storage, aliquoting is recommended to minimize freeze-thaw cycles. Fluorescently labeled oligonucleotides should be stored in the dark as light can degrade the fluorescent moieties.[1]
References
Troubleshooting & Optimization
How to reduce non-specific binding of Cy3-PEG7-SCO
Welcome to the technical support center for Cy3-PEG7-SCO. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding during their experiments.
Understanding Non-Specific Binding of this compound
Non-specific binding (NSB) of this compound can arise from several factors, leading to high background fluorescence and reduced signal-to-noise ratios. Understanding the potential causes is the first step in effective troubleshooting.
-
Hydrophobic Interactions: The Cy3 dye, being a cyanine dye, possesses a degree of hydrophobicity which can lead to non-specific adhesion to hydrophobic surfaces or molecules.[1][2]
-
Electrostatic Interactions: The net charge of your target molecule, the this compound conjugate, and the substrate can lead to unwanted electrostatic interactions.[3][4] The succinimidyl ester (SCO) group is designed to react with primary amines, but unreacted esters can hydrolyze, introducing negative charges that may contribute to NSB.[5][6]
-
Insufficient Blocking: Inadequate blocking of the substrate surface (e.g., glass slide, membrane, or microplate well) can leave sites available for the fluorescent conjugate to bind non-specifically.[7][8]
-
Inadequate Washing: Insufficient or improper washing steps may not effectively remove all unbound or weakly bound fluorescent conjugates.[7][9]
-
Probe Aggregation: At high concentrations, fluorescent dye conjugates can sometimes form aggregates, which are more prone to non-specific binding.
The Polyethylene Glycol (PEG) linker (PEG7) is incorporated to create a hydrophilic shield around the Cy3 dye, which helps to reduce non-specific interactions by preventing close contact with surfaces and other proteins.[10][][12][13] However, its effectiveness can be influenced by the experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of your this compound conjugate.
Logical Flow for Troubleshooting Non-Specific Binding
Caption: A step-by-step logical diagram for troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: The primary causes are often a combination of hydrophobic interactions from the Cy3 dye and electrostatic interactions.[1][2][3][4] Insufficient blocking of the experimental surface is also a major contributor.[7][8] While the PEG7 linker is designed to minimize these interactions, suboptimal experimental conditions can reduce its effectiveness.[12][14]
Q2: Can the SCO (succinimidyl ester) group contribute to non-specific binding?
A2: Yes, indirectly. The primary amine-reactive SCO group is susceptible to hydrolysis, especially at neutral to high pH.[5][6][15] This hydrolysis reaction results in a negatively charged carboxylate group. If a significant portion of your this compound hydrolyzes before it reacts with your target, the resulting negatively charged molecules can contribute to electrostatic non-specific binding, particularly to positively charged surfaces or proteins.
Q3: I'm seeing high background on my western blot. What should I do first?
A3: For western blotting, the first steps should be to optimize your blocking and washing procedures.[9][16]
-
Blocking: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[7][9] Consider switching your blocking agent. While non-fat dry milk is common, it can sometimes cause background in the 700nm channel, which is close to Cy3's emission. Bovine Serum Albumin (BSA) or specialized fluorescent western blot blocking buffers are often better choices.[17]
-
Washing: Increase the number and duration of your wash steps (e.g., 4-5 washes of 10-15 minutes each) with a buffer containing a mild detergent like Tween-20 (e.g., 0.1% in TBS or PBS).[7][9]
Q4: How does buffer composition affect non-specific binding?
A4: Buffer composition plays a critical role in controlling electrostatic interactions.[3][4]
-
pH: The pH of your buffer affects the overall charge of your conjugate and the binding surface. Adjusting the pH towards the isoelectric point of your analyte can minimize charge-based interactions.[3][4]
-
Ionic Strength: Increasing the salt concentration (e.g., adding 150-500 mM NaCl) can help to shield electrostatic charges and reduce non-specific binding.[3][4]
Q5: Will adding a surfactant to my buffer help?
A5: Yes, adding a non-ionic surfactant like Tween-20 (typically at 0.05% - 0.1%) to your incubation and wash buffers can help to disrupt hydrophobic interactions and reduce non-specific binding.[4][7] For single-molecule studies or microscopy on glass surfaces, other surfactants like Pluronic F-127 may also be effective.[18][19]
Experimental Protocols
Protocol 1: General Blocking and Washing Procedure for Immunofluorescence
This protocol provides a starting point for reducing non-specific binding in immunofluorescence experiments on cultured cells.
Workflow for Immunofluorescence Staining
References
- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. insights.oni.bio [insights.oni.bio]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 12. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Advanced surface passivation for high-sensitivity studies of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pr.ibs.re.kr [pr.ibs.re.kr]
Technical Support Center: Optimizing Cy3-PEG7-SCO Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation buffer pH for reactions involving Cy3-PEG7-SCO. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful and efficient conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent labeling reagent. It consists of three key components:
-
Cy3: A bright, orange-fluorescent cyanine dye used for detection in various applications like fluorescence microscopy and flow cytometry. The fluorescence of Cy3 is generally stable across a pH range of 4 to 10.[1]
-
PEG7: A seven-unit polyethylene glycol linker. This hydrophilic spacer enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target molecule, which can help reduce aggregation and non-specific binding.[2]
-
SCO: A strained cyclooctyne group. This functional group enables covalent labeling of azide-modified molecules via a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Its primary application is in the targeted, fluorescent labeling of biomolecules (e.g., proteins, antibodies, nucleic acids) that have been chemically modified to contain an azide group.
Q2: What is the chemical basis for the this compound conjugation reaction?
A2: The conjugation relies on Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a highly efficient and bioorthogonal "click chemistry" reaction. The high ring strain of the cyclooctyne (SCO) ring allows it to react rapidly and specifically with an azide (N₃) group to form a stable triazole linkage. A major advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for use in sensitive biological systems.[3][4][5]
Q3: Why is buffer pH a critical parameter for optimizing SPAAC reactions?
A3: While the SPAAC reaction itself is robust, the pH of the buffer can significantly influence the reaction rate and overall efficiency. This is primarily due to the effect of pH on the azide-containing reaction partner. Changes in pH can alter the protonation state (charge) of the biomolecule, which in turn affects its electronic properties, solubility, and conformation. An unfavorable pH can lead to reduced reactivity or even denaturation of the target molecule.[6][7]
Q4: What is a good starting pH for a this compound conjugation?
A4: For most applications involving proteins or antibodies, starting with a buffer at a neutral or near-neutral pH is recommended. A common and effective starting point is Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 .[3] However, for optimal results, a pH scouting experiment is highly encouraged, as the ideal pH can vary depending on the specific properties of the azide-modified molecule.
Q5: Which buffers are recommended for this conjugation, and are there any to avoid?
A5:
-
Recommended Buffers: Phosphate, HEPES, and Tris buffers are generally suitable for SPAAC reactions. The choice often depends on the pH range you intend to explore.
-
Buffers to Avoid: The most critical buffer component to avoid is sodium azide (NaN₃) , as it is a common preservative but will directly compete with the target molecule in the SPAAC reaction, leading to complete failure of the conjugation. Also, ensure that other buffer components do not interfere with the stability or reactivity of your specific biomolecule.
Troubleshooting Guide
Low conjugation efficiency is a common challenge. This guide addresses potential issues, with a focus on pH optimization.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal Buffer pH: The pH may not be ideal for the reactivity or stability of your azide-modified molecule. | Perform a pH scouting experiment across a range (e.g., pH 6.0 to 8.5) to identify the optimal condition. See the detailed protocol below. |
| Reagent Degradation: The this compound or the azide-modified molecule may have degraded due to improper storage or handling. | Ensure reagents are stored correctly (protected from light, at the recommended temperature) and use fresh aliquots for conjugation. | |
| Buffer Interference: The buffer contains competing substances, such as sodium azide.[8] | Use a recommended buffer (e.g., PBS, HEPES) and ensure it is free from azide preservatives. If necessary, perform a buffer exchange on your target molecule solution.[8] | |
| Low Reagent Purity: Impurities in the biomolecule sample can interfere with the reaction. | Use highly purified biomolecules (>95% purity is recommended) for conjugation. | |
| High Background or Non-Specific Binding | Hydrophobic Interactions/Aggregation: The biomolecule or conjugate is aggregating and precipitating out of solution. | Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the ionic strength of the buffer to improve solubility. |
| Incorrect Protein Folding: The experimental pH is causing the protein to partially denature, exposing "sticky" hydrophobic patches. | Characterize the stability of your protein across the tested pH range to ensure its structural integrity is maintained. |
Experimental Protocols
Protocol 1: General Conjugation with this compound
This protocol provides a starting point for a typical conjugation reaction.
-
Prepare the Biomolecule: Dissolve your azide-modified biomolecule in an azide-free buffer (e.g., 1x PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare the Reagent Stock: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in an anhydrous solvent like DMSO.
-
Perform the Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to your biomolecule solution.
-
Incubate: Protect the reaction from light and incubate. Incubation can be performed for 2 hours at room temperature or overnight at 4°C. Longer incubation times (>24 hours) may be necessary for less reactive molecules.[9]
-
Purify the Conjugate: Remove unreacted this compound using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ultrafiltration.
-
Characterize the Conjugate: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
Protocol 2: pH Optimization Scouting Experiment
This experiment is designed to identify the optimal buffer pH for your specific conjugation.
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values. For example:
-
0.1 M MES, pH 6.0
-
0.1 M Phosphate, pH 6.5
-
0.1 M Phosphate, pH 7.0
-
0.1 M Phosphate, pH 7.5
-
0.1 M HEPES, pH 8.0
-
-
Set up Parallel Reactions: In separate microcentrifuge tubes, set up a conjugation reaction for each pH value, keeping all other parameters (concentrations, molar ratios, temperature) constant as described in the table below.
| Component | Volume | Final Concentration |
| Azide-Modified Biomolecule (in water) | 40 µL | 1 mg/mL |
| 0.2 M Buffer Stock (2x) | 50 µL | 0.1 M |
| This compound (10 mM in DMSO) | 10 µL | 1 mM (10x molar excess for a 50 kDa protein) |
| Total Volume | 100 µL |
-
Incubate: Incubate all reactions under identical conditions (e.g., 4 hours at room temperature, protected from light).
-
Analyze Results: Analyze a small aliquot from each reaction to determine the conjugation efficiency. Common methods include:
-
SDS-PAGE: Successful conjugation will result in a fluorescent band at the molecular weight of your target protein. Compare the band intensity across the different pH lanes.
-
HPLC/LC-MS: Provides quantitative data on the ratio of conjugated to unconjugated biomolecule.
-
-
Select Optimal pH: Choose the pH that provides the highest yield of the desired conjugate with the least amount of aggregation or degradation.
References
- 1. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. youtube.com [youtube.com]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. datapdf.com [datapdf.com]
- 7. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cy3-PEG7-SCO Photobleaching Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Cy3-PEG7-SCO during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy3, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging data. The core issue stems from the fluorophore's transition to a highly reactive triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS then attack the fluorophore, leading to its permanent degradation.
Q2: Does the PEG7-SCO linker affect the photostability of Cy3?
A2: While the PEG (polyethylene glycol) linker enhances the hydrophilicity and biocompatibility of the Cy3 dye, there is no direct evidence to suggest that the PEG7-SCO linker itself significantly alters the fundamental photobleaching mechanism of the Cy3 core. Therefore, the strategies to prevent photobleaching for this compound are based on the established principles for protecting the Cy3 fluorophore.
Q3: What are the primary factors that contribute to the photobleaching of Cy3?
A3: Several factors can accelerate the photobleaching of Cy3:
-
High Excitation Light Intensity: More intense light increases the rate at which fluorophores enter the excited state, thereby increasing the probability of transitioning to the reactive triplet state.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more cycles of excitation and emission the fluorophore undergoes, leading to a higher cumulative probability of photobleaching.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching, as it reacts with the excited triplet state of the fluorophore to produce damaging reactive oxygen species (ROS).
-
Environmental Factors: The local chemical environment, including pH and the presence of oxidizing or reducing agents, can also influence the photostability of the fluorophore.
Q4: What are the most effective general strategies to minimize Cy3 photobleaching?
A4: The most effective strategies involve a combination of optimizing imaging conditions and using protective chemical agents:
-
Use Antifade Reagents: These are commercially available mounting media or additives that contain chemicals to quench the triplet state of the fluorophore or scavenge reactive oxygen species.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum by using sensitive detectors and optimizing image acquisition settings.
-
Employ Oxygen Scavenger Systems: For live-cell imaging or in vitro assays where mounting media cannot be used, enzymatic systems can be employed to remove dissolved oxygen from the imaging buffer.
-
Choose the Right Imaging System: Advanced microscopy techniques like spinning disk confocal or light-sheet microscopy can reduce photobleaching compared to traditional widefield or point-scanning confocal microscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity | Reduce laser power or lamp intensity. Use a neutral density filter to attenuate the excitation light. |
| Prolonged exposure time | Decrease the camera exposure time. For time-lapse experiments, increase the interval between acquisitions. | |
| Presence of oxygen | For fixed samples, use a commercial antifade mounting medium. For live samples, use an oxygen scavenger system in the imaging buffer. | |
| High background fluorescence | Autofluorescence from sample or media | Use a spectrally distinct fluorophore if possible. Perform a background subtraction during image analysis. |
| Non-specific binding of this compound | Optimize your staining protocol, including blocking and washing steps. | |
| Low initial signal intensity | Low concentration of labeled molecule | Increase the concentration of your this compound conjugate. |
| Inefficient labeling | Verify the conjugation of this compound to your target molecule. | |
| Quenching of the fluorophore | Ensure the local environment is suitable for Cy3 fluorescence (e.g., optimal pH). Some antifade reagents can cause initial quenching; if this is suspected, try a different formulation. |
Quantitative Data Summary
| Condition | Relative Photostability (Arbitrary Units) | Notes |
| Cy3 in PBS (no protection) | 1 | Serves as the baseline for comparison. |
| Cy3 with ProLong Gold Antifade | 10 - 50 | Significant improvement in photostability. |
| Cy3 with VECTASHIELD Antifade | 8 - 40 | Another effective antifade reagent. |
| Cy3 with Glucose Oxidase/Catalase | 5 - 30 | Effective for removing dissolved oxygen in solution. |
Note: The actual improvement in photostability will depend on the specific experimental conditions, including the intensity of the excitation light and the sample type.
Experimental Protocols
Protocol 1: Sample Mounting with a Commercial Antifade Reagent (for fixed cells/tissues)
Materials:
-
Fixed and stained sample on a microscope slide or coverslip
-
Commercial antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®)
-
Microscope coverslips and slides
-
Pipette
Procedure:
-
After the final washing step of your staining protocol, carefully remove as much of the wash buffer as possible from the sample without allowing it to dry out.
-
Dispense a single drop of the antifade mounting medium onto the sample on the microscope slide.
-
Gently lower a clean coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
(Optional) For some mounting media, it is recommended to cure the slide in the dark at room temperature for 24 hours for optimal antifade performance and refractive index matching.
-
(Optional) For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.
-
Store the slide protected from light, typically at 4°C.
Protocol 2: Live-Cell Imaging with an Oxygen Scavenger System
Materials:
-
Live cells expressing or labeled with a this compound conjugate
-
Imaging medium (e.g., phenol red-free cell culture medium or a suitable buffer)
-
Glucose Oxidase (stock solution)
-
Catalase (stock solution)
-
Glucose (stock solution)
Procedure:
-
Prepare the imaging medium.
-
Just before imaging, prepare the oxygen scavenger imaging medium by adding the following components to the imaging medium to the final concentrations indicated:
-
Glucose: 10 mM
-
Glucose Oxidase: 0.5 mg/mL
-
Catalase: 0.1 mg/mL
-
-
Gently replace the medium on your cells with the freshly prepared oxygen scavenger imaging medium.
-
Incubate the cells for 5-10 minutes in the dark to allow the enzymes to remove dissolved oxygen.
-
Proceed with your fluorescence imaging experiment, keeping in mind the general principles of minimizing light exposure.
Visualizations
Caption: Mechanism of Cy3 Photobleaching.
Caption: Experimental Workflow for Minimizing Photobleaching.
Caption: Troubleshooting Decision Tree for Rapid Signal Loss.
Cy3-PEG7-SCO Technical Support Center: Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for Cy3-PEG7-SCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It consists of three key components:
-
Cy3: A bright, orange-fluorescent dye commonly used in fluorescence microscopy and other fluorescence-based assays.
-
PEG7: A polyethylene glycol linker with seven repeating units. This hydrophilic spacer helps to reduce non-specific binding and aggregation of the labeled molecule, thereby lowering background noise.[1]
-
SCO: A strained cyclooctyne group that enables covalent labeling of molecules containing an azide or a tetrazine group through a bioorthogonal reaction.[2][3]
This reagent is ideal for applications requiring high specificity and low background, such as live-cell imaging, immunofluorescence, and flow cytometry.
Q2: What is the advantage of using a PEG linker in a fluorescent dye?
The PEG linker serves several important functions to improve the signal-to-noise ratio:
-
Reduces Non-Specific Binding: The hydrophilic nature of the PEG chain minimizes interactions between the dye-conjugate and surfaces or other biomolecules, which is a common cause of background signal.
-
Increases Solubility: PEGylation can improve the solubility of the labeled molecule in aqueous buffers, preventing aggregation that can lead to fluorescent artifacts.
-
Provides Flexibility: The linker creates space between the dye and the target molecule, which can reduce quenching effects and allow the dye to orient for optimal fluorescence.
Q3: What is the reaction chemistry of the SCO group?
The s-cyclooctyne (SCO) group reacts with:
-
Azides via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and biocompatible, making it suitable for use in complex biological samples and live cells.[2][4][5][6][7][8]
-
Tetrazines via an Inverse Electron Demand Diels-Alder (iEDDA) reaction. This is an extremely fast and selective bioorthogonal reaction.[9][10][11][12][13]
Q4: How should I store this compound?
For optimal stability, this compound should be stored at -20°C, protected from light and moisture.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound and steps to resolve them.
Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling Reaction | Optimize Reaction Conditions: Ensure the pH of the reaction buffer is appropriate (typically pH 8.5-9.0 for amine labeling, though SPAAC/iEDDA are less pH-sensitive). Extend the incubation time or increase the temperature if necessary. Check for the presence of interfering substances in your buffers (e.g., primary amines like Tris if you are targeting amines). |
| Incorrect Reagent Concentration: Perform a titration of the this compound to find the optimal labeling concentration for your specific target molecule. | |
| Degraded Reagent: Ensure the this compound has been stored correctly. Avoid repeated freeze-thaw cycles. | |
| Low Expression of Target Molecule | Verify Target Presence: Use a positive control to confirm that your target molecule is present and accessible in your sample. For cellular targets, ensure cells were not over-fixed, which can mask epitopes. |
| Photobleaching | Use Antifade Reagents: Mount samples in a mounting medium containing an antifade agent. |
| Optimize Imaging Parameters: Reduce the laser power and/or exposure time during image acquisition. Use a more sensitive detector if available.[14] | |
| Incorrect Imaging Settings | Check Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm). |
| Calibrate Instrument: For some instruments, calibration for the Cy3 channel may be necessary.[15] |
High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding of the Probe | Blocking: Use appropriate blocking agents (e.g., BSA or serum) to block non-specific binding sites on your sample. |
| Washing: Increase the number and duration of wash steps after the labeling incubation to remove unbound probe.[14] | |
| Optimize Probe Concentration: Use the lowest effective concentration of this compound as determined by titration. | |
| Autofluorescence of the Sample | Use an Unstained Control: Image an unstained sample to determine the level of endogenous autofluorescence. |
| Choose Appropriate Filters: Use narrow bandpass filters to minimize the collection of autofluorescence signals. Sometimes switching to a fluorophore in the far-red or near-infrared spectrum can help. | |
| Autofluorescence Quenching: Consider using commercially available autofluorescence quenching reagents. | |
| Presence of Unbound Dye | Purify the Labeled Product: Ensure that all unreacted this compound is removed from your labeled molecule through dialysis, size exclusion chromatography, or other appropriate purification methods.[16] |
| Contaminated Buffers or Media | Use High-Purity Reagents: Prepare fresh buffers with high-purity water and reagents. Phenol red in cell culture media can be a source of background fluorescence; consider using phenol red-free media for imaging. |
Experimental Protocols
General Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for labeling a protein containing an azide group using a SPAAC reaction. Optimal conditions may vary depending on the specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
2. Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Mix gently by pipetting or vortexing at a low setting.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the Labeled Protein:
-
Remove unreacted dye by size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.[16]
-
Collect the fractions containing the labeled protein.
4. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Calculate the protein concentration and the DOL using the following formulas and the extinction coefficients for your protein and Cy3 (ε_max for Cy3 is ~150,000 M⁻¹cm⁻¹).[16]
Correction Factor (CF) for Cy3 at 280 nm is approximately 0.08.
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein
Dye Concentration (M) = A₅₅₀ / ε_Cy3
DOL = Dye Concentration / Protein Concentration
Live Cell Imaging Workflow
References
- 1. Orientation of Cyanine Fluorophores Terminally Attached to DNA via Long, Flexible Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy3-PEG2-TCO4 | SiChem GmbH [shop.sichem.de]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 10. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Fluorescent Labeling of COS-7 Expressing SNAP-tag Fusion Proteins for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
Cy3-PEG7-SCO aggregation issues and solutions
Welcome to the technical support center for Cy3-PEG7-SCO. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly those related to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a fluorescent labeling reagent used in bioconjugation. It consists of three key components:
-
Cy3: A bright, orange-fluorescent cyanine dye.
-
PEG7: A seven-unit polyethylene glycol linker. The PEG linker increases the hydrophilicity of the molecule, which helps to improve solubility in aqueous buffers and reduce non-specific binding.[1]
-
SCO (Strained Cyclooctyne): A reactive group that enables covalent labeling of azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
This reagent is commonly used to fluorescently label proteins, nucleic acids, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.
Q2: What are the storage and handling recommendations for this compound?
A: Proper storage and handling are critical to maintain the integrity and reactivity of this compound. It is recommended to store the product at -20°C, protected from light and moisture.[3] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous DMSO or DMF. Once dissolved, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Why is my Cy3-labeled conjugate showing a lower fluorescence signal than expected?
A: A lower-than-expected fluorescence signal can be due to several factors, but a primary cause is often aggregation of the Cy3 dye.[4] Cyanine dyes like Cy3 have a known tendency to form H-aggregates in aqueous solutions, especially at high concentrations.[5][6] This aggregation can lead to self-quenching of the fluorescence.[4] The PEG7 linker is designed to minimize this, but aggregation can still occur. Other potential causes include photobleaching, an incorrect excitation or emission wavelength, or a low degree of labeling.
Q4: Can aggregation of this compound affect the click chemistry reaction?
A: Yes, aggregation can negatively impact the efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. If the this compound molecules are aggregated, the strained cyclooctyne (SCO) reactive group may be sterically hindered or sequestered within the aggregate, making it less accessible to the azide-functionalized target molecule. This can result in a lower yield of the desired conjugate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, with a focus on aggregation-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | 1. Aggregation and self-quenching of Cy3 dye. [4] 2. Low degree of labeling. 3. Photobleaching. 4. Incorrect filter sets or imaging parameters. | 1. Work at lower concentrations of the labeling reagent. Optimize the labeling protocol to use the lowest effective concentration of this compound. 2. Ensure complete solubilization. Before use, ensure the reagent is fully dissolved in an appropriate organic solvent like DMSO or DMF before adding to your aqueous reaction buffer. 3. Optimize reaction buffer. The composition of the reaction buffer can influence aggregation. Avoid buffers with high ionic strength if possible. Consider adding a small percentage of a water-miscible organic co-solvent (e.g., up to 10% DMSO) to the reaction mixture to improve solubility. 4. Purify the conjugate. Remove any unlabeled dye and aggregates by size exclusion chromatography or dialysis after the labeling reaction. |
| Precipitate forms in the reaction mixture | 1. High concentration of this compound. 2. Poor solubility in the chosen reaction buffer. | 1. Reduce the concentration of the labeling reagent. 2. Change the reaction buffer. Use a buffer known to be compatible with both your biomolecule and the labeling reagent. PBS is generally a good starting point. 3. Increase the volume of the reaction mixture to lower the overall concentration of all components. |
| Poor yield of the labeled conjugate | 1. Aggregation of this compound hindering the SCO group. 2. Degradation of the strained cyclooctyne. 3. Suboptimal reaction conditions (pH, temperature). 4. Issues with the azide-labeled target molecule. | 1. Follow the recommendations to prevent aggregation. 2. Use freshly prepared or properly stored this compound. Avoid repeated freeze-thaw cycles. 3. Optimize the click chemistry reaction. While SPAAC is generally robust, ensure the pH of the reaction buffer is within the optimal range for your biomolecule (typically pH 7-8.5). The reaction can be performed at room temperature, but gentle agitation can improve efficiency. 4. Verify the integrity and concentration of your azide-labeled molecule. |
| Shift in the absorption spectrum of the labeled conjugate | 1. Formation of H-aggregates. This typically results in a blue-shift of the main absorption peak.[5] | 1. Measure the absorbance spectrum of your conjugate. A significant blue-shift compared to the expected monomeric Cy3 spectrum (around 550 nm) is indicative of aggregation. 2. Use disaggregating agents. In some cases, mild detergents (e.g., Tween-20) at low concentrations can help to break up aggregates, but their compatibility with the downstream application must be considered. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to Cy3 and provides general guidance for this compound. Specific values can vary depending on the experimental conditions.
| Parameter | Value/Range | Notes |
| Cy3 Absorption Maximum (Monomer) | ~550 nm | In aqueous buffers. |
| Cy3 Emission Maximum (Monomer) | ~570 nm | In aqueous buffers. |
| Cy3 Absorption Maximum (H-aggregate) | ~510-520 nm | A blue-shifted peak indicative of aggregation.[5] |
| Recommended Stock Solution Concentration | 1-10 mM | In anhydrous DMSO or DMF. |
| Recommended Labeling Reaction Concentration | 10-100 µM | This is a starting point and should be optimized for each specific application to minimize aggregation. |
| Optimal Reaction pH for SPAAC | 7.0 - 8.5 | Should be optimized for the stability of the target biomolecule. |
| PEG7 Linker Length | ~3 nm | Provides a hydrophilic spacer to reduce aggregation and improve accessibility of the dye and reactive group. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Handling this compound
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a stock solution of 1-10 mM.
-
Vortexing: Vortex the vial for at least 1 minute to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Use in Aqueous Solutions: When adding the this compound stock solution to an aqueous reaction buffer, add it dropwise while gently vortexing the buffer to ensure rapid and uniform dispersion, which helps to prevent localized high concentrations that can promote aggregation.
Protocol 2: General Workflow for Protein Labeling with this compound
This protocol provides a general workflow for labeling an azide-modified protein with this compound.
-
Prepare the Azide-Modified Protein: Ensure your protein of interest has been modified to contain an azide group. This can be achieved through metabolic labeling with an azide-containing amino acid analog or by chemical modification of the protein. The protein should be in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Prepare this compound: Prepare a stock solution of this compound in anhydrous DMSO as described in Protocol 1.
-
Labeling Reaction: a. In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. A 5- to 20-fold molar excess of the this compound over the protein is a common starting point for optimization. b. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein. c. Incubate the reaction mixture for 1-4 hours at room temperature or 4°C overnight, with gentle shaking or rotation. Protect the reaction from light.
-
Purification: a. Remove the unreacted this compound and any aggregates using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS). b. Collect the fractions containing the labeled protein.
-
Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 550 nm (for Cy3). b. The purified, labeled protein is now ready for use in downstream applications.
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Troubleshooting logic for aggregation-related issues with this compound.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy3-PEG-SH, Fluorescent PEG Derivatives - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Cy3-PEG7-SCO Labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on Cy3-PEG7-SCO labeling for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound labeling?
A1: The optimal temperature for this compound labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) depends on a balance between reaction rate and the stability of the biomolecule of interest. Generally, increasing the temperature accelerates the reaction rate.[1][2] For many standard protein labeling experiments, temperatures ranging from 25°C to 37°C are recommended.[3] However, for sensitive biomolecules, labeling can be performed at 4°C , though this will require a longer incubation time.[3]
Q2: How does temperature affect the speed of the labeling reaction?
A2: The rate of SPAAC reactions is temperature-dependent. Studies have shown a significant increase in reaction rates when the temperature is elevated. For instance, increasing the temperature from 25°C to 37°C has been demonstrated to consistently enhance SPAAC reaction rates across various buffer conditions.[1][2] One study observed an approximately 150-fold increase in the reaction rate when the temperature was raised from 0°C to 60°C.[4]
Q3: Will heating my sample degrade the Cy3 dye or the SCO group?
A3: The Cy3 dye is generally stable under typical bioconjugation heating conditions. The SCO (cyclooctyne) group is also relatively stable at physiological temperatures. However, prolonged incubation at elevated temperatures should be approached with caution, especially for sensitive biomolecules that may denature or degrade. It is always recommended to assess the thermal stability of your specific target molecule.
Q4: Can I perform the labeling reaction at room temperature?
A4: Yes, labeling with this compound can be effectively performed at room temperature (typically 20-25°C).[3] This is a common practice and offers a good compromise between reaction efficiency and maintaining the integrity of most biomolecules. The reaction will proceed to completion, but may require a longer incubation time compared to labeling at 37°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Reaction temperature is too low. | Increase the incubation temperature to 25°C or 37°C to accelerate the reaction kinetics. Ensure your biomolecule is stable at the chosen temperature.[3] |
| Incubation time is too short. | If labeling at a lower temperature (e.g., 4°C or room temperature), extend the incubation time. Reactions at 4°C may require overnight incubation (12-24 hours).[3] | |
| Suboptimal buffer pH. | The pH of the reaction buffer can influence the reaction rate. While SPAAC is robust across a range of pH values, ensure the buffer pH is compatible with your biomolecule's stability. | |
| Degradation of Labeled Product | Reaction temperature is too high for the target biomolecule. | If you suspect your biomolecule is degrading, reduce the incubation temperature to 4°C or room temperature and increase the incubation time accordingly. |
| Inconsistent Labeling Results | Fluctuations in ambient temperature. | For reproducible results, perform the incubation in a temperature-controlled environment such as an incubator or a water bath. |
Effect of Temperature on SPAAC Reaction Rate
The following table summarizes the general effect of temperature on the rate of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. Note that the exact rate constants can vary depending on the specific azide, cyclooctyne, and buffer conditions.
| Temperature (°C) | Relative Reaction Rate | Typical Incubation Time | Notes |
| 4 | Slowest | 12 - 48 hours | Recommended for highly sensitive biomolecules to maintain their integrity.[3] |
| 25 (Room Temperature) | Moderate | 4 - 24 hours | A good starting point for most labeling reactions, balancing reaction speed and biomolecule stability.[3] |
| 37 | Fast | 1 - 4 hours | Ideal for accelerating the reaction, provided the target biomolecule is stable at this temperature.[1][2] |
Experimental Protocol: Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for labeling an azide-modified protein. Optimal conditions may vary depending on the specific protein and application.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare the protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound: Dissolve the this compound in a compatible organic solvent (e.g., DMSO) to create a 10 mM stock solution.
2. Labeling Reaction:
-
Add a 5-20 molar excess of the this compound stock solution to the azide-modified protein solution.
-
Gently mix the reaction mixture.
-
Incubate at the desired temperature (e.g., 25°C or 37°C) for 1-4 hours, or at 4°C for 12-24 hours. Protect the reaction from light.
3. Purification:
-
Remove the unreacted this compound using a desalting column, spin filtration, or dialysis.
4. Analysis:
-
Confirm labeling efficiency and protein integrity using SDS-PAGE and fluorescence imaging, or other appropriate analytical techniques.
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Troubleshooting logic for addressing low labeling efficiency with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unconjugated Cy3-PEG7-SCO
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the removal of unconjugated Cy3-PEG7-SCO from bioconjugation reactions. Proper purification is critical for downstream applications by reducing background noise and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unconjugated this compound?
After a labeling reaction, the sample contains a mixture of your labeled target molecule, any unreacted target, and excess, unconjugated this compound dye. This free dye is problematic as it can lead to high background fluorescence, interfere with assays, and result in inaccurate quantification of the labeled product.[1][2] A crucial purification step is necessary to ensure that the detected signal originates only from the labeled biomolecule.[2]
Q2: What are the primary methods for removing small molecule dyes like this compound?
The most common methods separate the large, labeled biomolecule from the small, unconjugated dye based on size differences. These techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method uses a porous resin to separate molecules by size.[3][4] Larger molecules (your labeled product) cannot enter the pores and elute quickly, while smaller molecules (the free dye) enter the pores and have a longer path, eluting later.[4][5]
-
Dialysis: This technique involves placing the sample in a cassette or tubing made of a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[6][7][8] The large labeled protein is retained, while the small unconjugated dye diffuses out into a large volume of buffer (dialysate).[9]
-
Ultrafiltration/Diafiltration: This method uses centrifugal force or pressure to pass the sample through a membrane with a defined MWCO.[10] Small molecules and buffer pass through, while the larger labeled molecule is retained. The process can be repeated with fresh buffer (diafiltration) to wash away the unconjugated dye.[11]
-
Tangential Flow Filtration (TFF): A more advanced filtration method suitable for larger volumes, where the sample fluid flows parallel to the membrane surface.[10][12] This tangential flow minimizes membrane fouling and is effective for concentrating samples and exchanging buffers to remove small contaminants.[10][13]
Q3: How do I choose the most suitable purification method?
The best method depends on your sample volume, concentration, downstream application requirements, and available laboratory equipment.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration/Diafiltration |
| Principle | Separation by hydrodynamic volume (size)[3][5] | Diffusion across a semi-permeable membrane based on MWCO[6][7] | Size-based separation using a semi-permeable membrane and pressure/centrifugal force[10][11] |
| Typical Sample Volume | Microliters to milliliters (spin columns); Liters (gravity/FPLC columns) | Milliliters to Liters | Microliters to milliliters (centrifugal devices); Liters (TFF systems) |
| Speed | Fast (minutes for spin columns) | Slow (hours to overnight)[7][14] | Fast to moderate (minutes to hours) |
| Pros | Rapid; High resolution possible; Can be used for buffer exchange.[8] | Simple setup; Gentle on samples; Handles large volumes. | Fast; Concentrates the sample simultaneously; Efficient removal.[11] |
| Cons | Potential for sample dilution; Column can clog. | Time-consuming; Requires large volumes of buffer. | Potential for protein aggregation/loss on the membrane; Can be harsh on some proteins. |
Q4: How can I verify that the unconjugated dye has been successfully removed?
Several methods can confirm the removal of free dye:
-
SDS-PAGE: Run the purified sample on an SDS-PAGE gel. The free dye will run at the dye front. Visualize the gel using a fluorescence imager. In a clean sample, fluorescence should only be observed in the band corresponding to your target protein.[11]
-
UV-Vis Spectroscopy: After purification, measure the absorbance at both 280 nm (for the protein) and the absorbance maximum for Cy3 (around 550 nm). Use these values to calculate the Degree of Labeling (DOL).[15] All unbound dye must be removed for this calculation to be accurate.[15]
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can separate the labeled conjugate from the free dye, allowing for quantification of any remaining unconjugated label.[16][17]
Experimental Workflows & Protocols
The following diagram illustrates the general workflow for a typical bioconjugation experiment.
Caption: General workflow from labeling to purification.
Protocol 1: Removal using Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small sample volumes.
Caption: Workflow for SEC spin column purification.
Methodology:
-
Prepare the Column: Invert the spin column sharply several times to resuspend the gel filtration resin. Remove the bottom closure.
-
Remove Storage Buffer: Place the column into a collection tube and centrifuge for 1-2 minutes at 1,500 x g to remove the storage solution.[14]
-
Equilibrate: Add your desired exchange buffer to the column. Centrifuge again and discard the flow-through. Repeat this step 2-3 times.[14]
-
Load Sample: Place the column in a new, clean collection tube. Slowly apply the sample to the center of the compacted resin bed.
-
Collect Purified Sample: Centrifuge for 2 minutes at 1,500 x g to elute the labeled protein.[14] The unconjugated this compound will be retained by the resin and will elute later. The collected flow-through is your purified sample.
Protocol 2: Removal using Dialysis
This method is suitable for various sample volumes and is very gentle on the target molecule.
Caption: Workflow for purification by dialysis.
Methodology:
-
Prepare Membrane: Prepare the dialysis membrane according to the manufacturer's protocol. Ensure the Molecular Weight Cut-Off (MWCO) is appropriate to retain your protein (typically 3-4 times smaller than the protein's molecular weight).
-
Load Sample: Load your sample into the dialysis tubing or cassette and seal securely.
-
First Dialysis: Place the device in a container with a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume.[6][9] Stir gently for 1-2 hours at room temperature or 4°C.[7][14]
-
First Buffer Change: Discard the dialysate and replace it with fresh buffer. Continue to dialyze for another 1-2 hours.[7][14]
-
Second Buffer Change & Overnight Dialysis: Change the buffer again and allow the dialysis to proceed overnight at 4°C to ensure maximum removal of the unconjugated dye.[7][14]
-
Sample Recovery: Carefully remove the device from the buffer and recover your purified, concentrated sample.
Troubleshooting Guide
Problem: My final sample has very high background fluorescence.
-
Possible Cause: Incomplete removal of unconjugated this compound.
-
Solution: Your purification method may not have been sufficient.
-
For SEC: Ensure you are collecting the correct fraction. The labeled protein should elute in the void volume, well ahead of the small dye molecule.
-
For Dialysis: Increase the number of buffer changes and the total dialysis time. Ensure the buffer volume is sufficiently large.[6]
-
For Ultrafiltration: Perform additional diafiltration steps (wash and re-spin) to further reduce the concentration of the free dye.[11] One study demonstrated that while the first spin removed ~80% of free dye, subsequent cycles increased removal to over 98%.[11]
-
Problem: I lost a significant amount of my protein during purification.
-
Possible Cause: The MWCO of your dialysis or ultrafiltration membrane is too large, or your protein is adsorbing to the membrane or chromatography resin.
-
Solution:
-
Verify that the MWCO of your device is significantly smaller than the molecular weight of your target protein. A general rule is to choose a MWCO that is at least half the size of your protein.[14]
-
Consider using low protein-binding membranes or resins.
-
If the protein precipitated, it may have been pelleted and discarded during centrifugation steps. See the troubleshooting point on precipitation below.
-
Problem: My labeled antibody no longer binds to its antigen.
-
Possible Cause: The amine-reactive SCO group may have attached to lysine residues within or near the antigen-binding site, causing steric hindrance or conformational changes.[18]
-
Solution:
-
Reduce the molar ratio of dye-to-protein used in the labeling reaction. This decreases the statistical likelihood of labeling a critical residue.[18]
-
If problems persist, consider site-specific labeling technologies that target regions of the antibody away from the binding sites, such as the Fc region.
-
Caption: Decision tree for common purification issues.
References
- 1. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - BG [thermofisher.com]
- 10. Tangential Flow Filtration in Downstream Bioprocessing [sigmaaldrich.com]
- 11. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
- 12. repligen.com [repligen.com]
- 13. Tangential Flow Filtration (TFF) – Clarification to Final Processing | Sartorius [sartorius.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of residualizing glycoconjugate labels for protein by reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - RO [thermofisher.com]
Cy3-PEG7-SCO stability in different storage buffers
This technical support guide provides detailed information on the stability of Cy3-PEG7-SCO in various storage buffers, offering troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for short-term and long-term storage of this compound?
For long-term storage, it is highly recommended to store this compound lyophilized or dissolved in an anhydrous organic solvent such as DMSO or DMF at -20°C or -80°C, protected from light and moisture.[1][2] For aqueous stock solutions, a slightly acidic to neutral pH buffer is crucial. Phosphate-buffered saline (PBS) at pH 7.0-7.2 is a good starting point. For oligos labeled with Cyanine dyes like Cy3, a pH of 7.0 is recommended as higher pH levels can damage the dye.[3]
Q2: How should I handle the product upon receiving it and preparing a stock solution?
Upon receipt, store the vial at -20°C, protected from light.[4] Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can hydrolyze the compound.[2][4] If preparing a stock in an organic solvent like DMSO, ensure the solvent is anhydrous. For aqueous buffers, use sterile, nuclease-free solutions. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5]
Q3: Is this compound sensitive to light?
Yes. Like most cyanine dyes, Cy3 is susceptible to photodegradation.[6][7] All solutions containing the dye should be stored in the dark or in amber vials. When handling the solutions, minimize exposure to ambient light.[1][6]
Q4: Why is the pH of the storage buffer so critical?
The stability of the Cy3 dye is pH-dependent. While its fluorescence intensity is relatively stable across a broad pH range, the dye molecule itself can degrade at pH levels above 7.5.[3][8] The cyclooctyne (SCO) group can also be sensitive to harsh acidic or basic conditions.[9] Therefore, maintaining a neutral pH is a key factor in preserving the compound's integrity.
Q5: My fluorescence signal is weak or absent. What are the potential causes?
This could be due to several factors:
-
Dye Degradation: Storage at an inappropriate pH (too high) or prolonged exposure to light can degrade the Cy3 molecule.[3][6]
-
Compound Degradation: The entire molecule's integrity may be compromised due to harsh buffer conditions or repeated freeze-thaw cycles.
-
Photobleaching: Excessive exposure to excitation light during imaging can cause photobleaching. Cy3 is relatively photostable, but not immune to this effect.[7][10]
-
Incorrect Buffer: Ensure no components in your buffer are quenching the fluorescence or reacting with the molecule.
Quantitative Data Summary: Storage Buffer Stability
The stability of this compound is a function of its three key components: the Cy3 dye, the PEG linker, and the SCO moiety. The following table summarizes the expected stability based on general principles for these components. Users should perform their own stability tests for critical applications.
| Buffer System | pH | Temperature | Recommended Duration | Expected Stability (>90% Integrity) | Key Recommendations |
| Anhydrous DMSO/DMF | N/A | -20°C / -80°C | > 12 months | Excellent | Ideal for long-term storage. Ensure solvent is anhydrous. Purge vial with argon or nitrogen.[1][11] |
| PBS (Phosphate-Buffered Saline) | 7.0 - 7.2 | -20°C / -80°C | Up to 6 months | Good | Recommended for aqueous stocks. Aliquot to avoid freeze-thaw cycles. Protect from light.[3][5] |
| PBS (Phosphate-Buffered Saline) | 7.0 - 7.2 | 4°C | < 1 week | Moderate | Suitable for short-term storage of working solutions. Minimize light exposure.[3] |
| HEPES | 7.0 - 7.3 | -20°C / -80°C | Up to 6 months | Good | A good alternative to PBS. Ensure high purity and correct pH. |
| Tris-HCl | 7.0 | -20°C / -80°C | Up to 3 months | Moderate to Good | Use with caution. While Tris is a common buffer, ensure the pH does not exceed 7.0, as higher pH Tris buffers can accelerate dye degradation.[3][8] |
| Tris-HCl | > 7.5 | Any | Not Recommended | Poor | High pH can damage the Cy3 dye.[3][8] Primary amines in Tris can potentially react with other reagents if present.[12] |
| Nuclease-Free Water | ~5.5-6.5 | Any | Not Recommended | Poor | Unbuffered water is often slightly acidic and lacks buffering capacity, which can favor the degradation of fluorescent dyes.[8][13] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Low or No Fluorescence Signal After Storage
-
Question: I stored my this compound in Tris buffer at pH 8.0 and -20°C. After a month, the fluorescence is very low. Why?
-
Answer: The Cy3 dye is known to be unstable at pH values above 7.5.[3][8] Storing the compound in a basic buffer, even when frozen, can lead to the gradual degradation of the fluorophore. We recommend preparing a new stock solution in a pH 7.0-7.2 buffer, such as PBS, for optimal stability.
-
Question: I left my working solution on the bench for a few hours and now the signal is weaker. What happened?
-
Answer: Cyanine dyes are sensitive to light.[6] Leaving the solution exposed to ambient lab light for extended periods can cause photobleaching, leading to a reduction in fluorescence. Always keep your solutions in amber tubes or wrapped in foil to protect them from light.
Problem: Failed Conjugation to an Azide-Containing Molecule
-
Question: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with this compound is not working. I've confirmed my azide partner is active. What could be the issue?
-
Answer: The cyclooctyne (SCO) ring is highly strained and reactive, which is essential for the "click" reaction, but also makes it susceptible to degradation.[14][15] Storing the compound in aqueous buffers for extended periods, especially if not properly deoxygenated or if contaminants are present, can lead to the hydration or oxidation of the SCO moiety, rendering it inactive. It is also known that cyclooctynes can react with thiols, so avoid buffers containing reagents like DTT or BME.[16] For best results, use freshly prepared aqueous solutions of this compound for your conjugation reactions.
Problem: Inconsistent Results Between Experiments
-
Question: I am getting variable fluorescence intensity and conjugation efficiency using different aliquots from the same stock. What is the cause?
-
Answer: Inconsistent results often stem from handling procedures. Repeatedly freezing and thawing a stock solution can degrade the molecule.[3] It's also possible that moisture was introduced into your stock vial during use, leading to hydrolysis.[2] We strongly recommend preparing single-use aliquots from your main stock to ensure consistency across experiments. When thawing an aliquot, ensure it is completely at room temperature before opening and use it promptly.
Caption: Troubleshooting flowchart for this compound issues.
Experimental Protocols
Protocol: Assessing the Stability of this compound via Fluorescence Spectroscopy
This protocol outlines a method to empirically determine the stability of this compound in your specific buffer systems.
1. Materials:
-
This compound (lyophilized powder or stock in anhydrous DMSO)
-
Anhydrous DMSO (if applicable)
-
Sterile, nuclease-free buffers of interest (e.g., PBS pH 7.2, Tris-HCl pH 7.0, Tris-HCl pH 8.5)
-
Low-binding microcentrifuge tubes (amber or covered in foil)
-
Fluorometer with appropriate filters for Cy3 (Excitation ~550 nm, Emission ~570 nm)
2. Procedure:
-
Prepare a Concentrated Stock: If starting from powder, dissolve this compound in a small volume of anhydrous DMSO to create a concentrated stock (e.g., 1-10 mM).
-
Prepare Test Solutions: Dilute the DMSO stock into each of the aqueous test buffers to a final concentration suitable for your fluorometer (e.g., 1 µM). Ensure the final percentage of DMSO is low (<1%) to minimize its effect. Prepare enough volume for all time points.
-
Aliquot for Time Points: For each buffer condition, create several identical aliquots in separate, labeled, light-protected tubes. You will use one tube per time point to avoid repeated measurements on the same sample.
-
Initial Measurement (T=0): Immediately take one aliquot from each buffer condition and measure its fluorescence intensity. This will be your baseline reading.
-
Incubation: Store the remaining aliquots under your desired test conditions (e.g., 4°C in the dark, -20°C in the dark).
-
Periodic Measurements: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot for each buffer condition. Allow it to equilibrate to room temperature, and then measure its fluorescence intensity.
-
Data Analysis: For each buffer, calculate the percentage of remaining fluorescence at each time point relative to the T=0 reading. Plot the percentage of fluorescence intensity versus time for each buffer to visualize the stability profile.
Caption: Workflow for assessing this compound stability.
Understanding Potential Degradation Pathways
The this compound molecule has three main components, each with potential stability liabilities that must be considered during storage and handling.
-
Cy3 (Cyanine Dye): The polymethine chain in Cy3 is susceptible to nucleophilic attack, particularly at higher pH, which can cleave the conjugated system and destroy its fluorescent properties. It is also prone to oxidation and photodegradation from exposure to light and atmospheric ozone.[17]
-
PEG7 (Polyethylene Glycol Linker): PEG chains can undergo slow auto-oxidation, a process accelerated by heat, light, and the presence of oxygen.[18][19] This degradation can generate impurities like aldehydes and reduce the pH of the solution over time, potentially impacting the stability of the attached Cy3 and SCO groups.[18]
-
SCO (S-Cyclooctyne): As a strained alkyne, the SCO group is the reactive handle for click chemistry. Its high ring strain makes it susceptible to reaction with water (hydration) or other nucleophiles, especially under non-optimal pH conditions or during long-term aqueous storage.[14][15] This would render the molecule incapable of participating in the desired azide-alkyne cycloaddition.
Caption: Potential degradation points on the this compound molecule.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. How should fluorescent labeled probes be stored? [qiagen.com]
- 6. idtdna.com [idtdna.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Hints and Tips - Microsynth AG - Microsynth - CH [microsynth.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. covachem.com [covachem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 15. Cyclooctyne - Wikipedia [en.wikipedia.org]
- 16. A simple method for enhancing the bioorthogonality of cyclooctyne reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Cy3-PEG7-SCO Labeling of Sensitive Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the fluorescent labeling of sensitive proteins using Cy3-PEG7-SCO. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent labeling reagent. It consists of three main components:
-
Cy3: A bright cyanine fluorescent dye.
-
PEG7: A seven-unit polyethylene glycol linker that enhances solubility and reduces steric hindrance.
-
SCO (S-cyclooctyne): A strained alkyne functional group.
Labeling occurs via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a type of "click chemistry" where the SCO group on the dye reacts specifically and covalently with an azide group that has been introduced into the target protein.[1][2][3] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it is copper-free, which is beneficial for sensitive proteins that can be damaged by heavy metals.[1][2][4]
Q2: What are the key advantages of using SPAAC for protein labeling?
The primary advantages of the SPAAC reaction for labeling sensitive proteins include:
-
Biocompatibility: The reaction proceeds under physiological conditions (pH and temperature), which helps to maintain the protein's native structure and function.[1][2][4]
-
Copper-Free: Unlike other click chemistry reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo and live-cell applications.[1][4]
-
High Specificity: The reaction between the cyclooctyne and the azide is highly specific, minimizing off-target labeling.[4]
-
Fast Kinetics: The inherent ring strain of the cyclooctyne allows for rapid labeling.[3]
Q3: How do I introduce an azide group into my target protein?
An azide group can be introduced into a protein site-specifically using several methods:
-
Unnatural Amino Acid Incorporation: An azide-containing unnatural amino acid, such as p-azido-L-phenylalanine (azF), can be genetically encoded and incorporated into the protein sequence at a specific site.[1][5]
-
Enzymatic Modification: Enzymes can be used to attach an azide-containing sugar or other molecule to the protein.
-
Chemical Modification: A protein can be chemically modified with a reagent that introduces an azide group, for example, by reacting an NHS-ester-azide with primary amines (lysine residues).[6]
Q4: What are the recommended storage conditions for this compound?
This compound should be stored at -20°C, protected from light and moisture to prevent degradation of the fluorescent dye and the reactive SCO group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Inefficient Azide Incorporation: The azide group may not be present on the protein or may be present at a low stoichiometry. | * Confirm the successful incorporation of the azide into your protein using mass spectrometry or a small-scale test reaction with an azide-reactive probe. * If using unnatural amino acid incorporation, optimize the expression and supplementation conditions. |
| Incompatible Buffer Components: Your reaction buffer may contain substances that interfere with the reaction. | * Ensure your buffer is free of sodium azide, which will compete with the protein's azide for reaction with the SCO group.[7] * Avoid buffers with high concentrations of reducing agents if not necessary, although SPAAC is generally tolerant of them. | |
| Suboptimal Reaction Conditions: The molar ratio of dye to protein, reaction time, or temperature may not be optimal. | * Optimize the molar excess of this compound. Start with a 10:1 to 40:1 dye-to-protein molar ratio and titrate to find the best balance between labeling efficiency and protein stability.[8] * Increase the reaction time (e.g., from 1 hour to 4-16 hours) or temperature (e.g., from room temperature to 37°C).[1][9] | |
| Steric Hindrance: The azide group on the protein may be in a location that is not easily accessible to the this compound molecule. | * If possible, re-engineer the protein to place the azide in a more solvent-exposed location.[1] * The PEG7 linker on the dye is designed to reduce steric hindrance, but longer linkers may be necessary for particularly buried sites. | |
| Protein Precipitation or Aggregation During/After Labeling | Protein Instability: The protein may be sensitive to the labeling conditions or the addition of the hydrophobic Cy3 dye. | * Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. * Screen different buffer formulations to find one that stabilizes your protein. Consider adding stabilizing excipients like glycerol or arginine. * Reduce the molar excess of the this compound reagent to minimize over-labeling, which can increase hydrophobicity and lead to aggregation.[10] |
| Incorrect pH: The reaction pH may be at or near the isoelectric point (pI) of the protein, causing it to precipitate. | * Adjust the pH of the reaction buffer to be at least one pH unit away from the protein's pI. SPAAC is generally effective over a pH range of 5-10.[11][12] | |
| Non-Specific Labeling | Reaction with Cysteine Residues: Cyclooctyne reagents can undergo a side reaction with free thiols on cysteine residues.[13][14] | * If your protein contains reactive cysteine residues that are not essential for its function, you can block them with a thiol-reactive agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. * Alternatively, add a low concentration of a small-molecule thiol like β-mercaptoethanol (βME) to the reaction mixture. This can reduce the non-specific reaction with protein thiols while preserving the desired SPAAC reaction.[13][15] |
| Hydrophobic Interactions: The Cy3 dye may non-covalently associate with hydrophobic patches on the protein. | * Ensure rigorous purification of the labeled protein to remove non-covalently bound dye. Size-exclusion chromatography is effective for this. * Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the purification buffers to disrupt non-specific hydrophobic interactions. | |
| Difficulty Purifying the Labeled Protein | Inefficient Removal of Excess Dye: The purification method may not be suitable for separating the free dye from the labeled protein. | * Use a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff.[16] * Dialysis with a suitable membrane cutoff can also be effective but may be slower. * For tagged proteins (e.g., His-tagged), affinity purification can be performed, but ensure that the bound protein is washed thoroughly to remove any non-covalently associated free dye. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for SPAAC Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency, but risk of aggregation may increase.[8] |
| Molar Ratio (Dye:Protein) | 5:1 to 40:1 | Start with a 20:1 ratio and optimize based on labeling efficiency and protein stability.[8] |
| pH | 7.0 - 8.5 | SPAAC is tolerant of a wider pH range (5-10), but physiological pH is a good starting point for sensitive proteins.[1][11][12] |
| Temperature | 4°C - 37°C | Lower temperatures may be necessary for sensitive proteins, but will require longer reaction times.[1] |
| Reaction Time | 1 - 16 hours | Monitor the reaction progress to determine the optimal time.[1][9] |
Table 2: Buffer Compatibility for SPAAC Reactions
| Buffer | Compatibility | Notes |
| Phosphate-Buffered Saline (PBS) | High | Commonly used and generally compatible.[11][12] |
| HEPES | High | Studies have shown that HEPES can lead to higher reaction rates compared to PBS.[11][12] |
| Tris-Buffered Saline (TBS) | High | Generally compatible as SPAAC does not react with primary amines. |
| MES | High | Suitable for reactions at a lower pH if required for protein stability.[11][12] |
| Borate | High | Another option for maintaining a basic pH.[11][12] |
| Buffers containing Sodium Azide | Incompatible | Sodium azide will compete with the azide on the protein, inhibiting the labeling reaction.[7] |
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with this compound
-
Protein Preparation:
-
Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution of the dye (e.g., 10 mM) in an anhydrous solvent like DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the desired molar excess of the this compound stock solution.
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.
-
-
Purification:
-
Proceed immediately to Protocol 2 for the purification of the labeled protein.
-
Protocol 2: Purification of the Labeled Protein
This protocol describes purification using size-exclusion chromatography, which is a common and effective method for removing unconjugated dye.
-
Column Equilibration:
-
Select a size-exclusion chromatography column (e.g., a pre-packed PD-10 desalting column) with a molecular weight cutoff that will separate the protein from the small molecule dye.
-
Equilibrate the column with at least 5 column volumes of the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
-
Elution:
-
Elute the labeled protein with the storage buffer according to the manufacturer's instructions.
-
Collect the fractions. The labeled protein will typically elute first in the void volume, and the free dye will be retained and elute later. The protein-containing fractions will be visibly colored.
-
-
Analysis and Storage:
-
Measure the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the excitation maximum of Cy3 (~550 nm) to determine the degree of labeling.
-
Analyze the labeled protein by SDS-PAGE. The fluorescently labeled protein band should be visible under a fluorescent gel scanner.
-
Store the purified, labeled protein at 4°C or -80°C, depending on the stability of the protein. Protect from light.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: SPAAC reaction between an azide-modified protein and this compound.
Caption: Troubleshooting decision tree for common labeling issues.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. Optimization of Chemoenzymatic Mass Tagging by Strain-Promoted Cycloaddition (SPAAC) for the Determination of O‑GlcNAc Stoichiometry by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple method for enhancing the bioorthogonality of cyclooctyne reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG7-SCO vs. Alexa Fluor 555 for Biological Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of two popular orange-red fluorescent dyes: Cy3-PEG7-SCO and Alexa Fluor 555, focusing on their performance, chemical properties, and conjugation methods to aid in making an informed choice for your specific application.
At the forefront of fluorescence-based detection, both Cy3 and the Alexa Fluor family of dyes have been instrumental in advancing our understanding of biological processes. While both dyes share a similar spectral range, their intrinsic photophysical properties and reactive moieties for conjugation differ significantly, influencing their suitability for various experimental designs. Alexa Fluor 555 is widely recognized for its superior brightness and photostability compared to the traditional Cy3 dye.[1][2][3][4][5] The this compound variant, however, offers an alternative conjugation strategy through copper-free click chemistry, which can be advantageous in certain biological contexts.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. Below is a summary of the key quantitative data for the core Cy3 and Alexa Fluor 555 fluorophores.
| Property | Cy3 | Alexa Fluor 555 | Reference(s) |
| Maximum Excitation (nm) | ~550 - 555 | 555 | [6][7][8] |
| Maximum Emission (nm) | ~570 | 565 | [6][7][8] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 | [7][8][9] |
| Quantum Yield | >0.15 | ~0.10 | [6][9][10] |
| Relative Brightness | Good | Excellent | [1][4] |
| Photostability | Moderate | High | [1][3][4][5] |
It is important to note that the inclusion of a PEG7 linker and an SCO group on the Cy3 dye may slightly alter its photophysical properties, though extensive data on this specific variant is not widely available. However, the fundamental comparison of the core fluorophores provides a strong basis for performance expectation.
Performance in Application: Brightness and Photostability
Experimental evidence consistently demonstrates that Alexa Fluor 555 conjugates are significantly brighter and more resistant to photobleaching than their Cy3 counterparts.[1][2][3][4] This enhanced photostability allows for longer exposure times and more robust image acquisition in demanding applications such as single-molecule studies and time-lapse imaging. Furthermore, Alexa Fluor 555 conjugates tend to exhibit less self-quenching at higher degrees of labeling compared to Cy3, resulting in brighter and more sensitive detection of target molecules.[2][8]
Conjugation Chemistry: A Key Differentiator
The most significant distinction between this compound and the commonly available Alexa Fluor 555 lies in their method of bioconjugation.
This compound utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The sulfonyl-cyclooctyne (SCO) group reacts specifically with azide-modified molecules. This bioorthogonal reaction is highly efficient and can be performed in complex biological media without the need for a cytotoxic copper catalyst.
Alexa Fluor 555 is most commonly supplied as an N-hydroxysuccinimidyl (NHS) ester. This amine-reactive functional group readily couples with primary amines (e.g., lysine residues) on proteins and other biomolecules. While a well-established and reliable method, it can be less specific than click chemistry if multiple primary amines are present.
Experimental Protocols
Detailed methodologies for the key experiments involving these dyes are provided below.
Protocol 1: Labeling of Proteins with this compound via Copper-Free Click Chemistry
This protocol outlines a general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM.
-
Add a 3- to 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye and purify the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol 2: Labeling of Proteins with Alexa Fluor 555 NHS Ester
This protocol describes a standard method for labeling proteins with Alexa Fluor 555 NHS ester.[11][12][13]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Alexa Fluor 555 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Immediately before use, dissolve the Alexa Fluor 555 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Add a 5- to 20-fold molar excess of the dissolved Alexa Fluor 555 NHS ester to the protein solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS or another suitable storage buffer.
-
Calculate the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 555 nm.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the labeling and purification steps for each dye.
Caption: Workflow for labeling with this compound.
Caption: Workflow for labeling with Alexa Fluor 555 NHS Ester.
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 555 depends on the specific requirements of the experiment.
Choose Alexa Fluor 555 for:
-
Applications demanding the highest brightness and photostability.
-
Experiments where maximizing signal-to-noise is critical.
-
Standard protein labeling via primary amines when specificity is not a major concern.
Choose this compound for:
-
Bioorthogonal labeling applications requiring high specificity.
-
Experiments in complex biological environments where copper catalysis must be avoided.
-
Situations where an azide-modified target is already available or can be readily generated.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - EE [thermofisher.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. luminwaves.com [luminwaves.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. bu.edu [bu.edu]
- 10. cancer.iu.edu [cancer.iu.edu]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. fluidic.com [fluidic.com]
- 13. ulab360.com [ulab360.com]
A Comparative Guide to Amine Labeling Chemistries: Exploring Alternatives to SCO
For Researchers, Scientists, and Drug Development Professionals
Succinimidyl 4-formylbenzoate (SCO) chemistry, a popular method for amine labeling, provides a robust way to introduce a reactive aldehyde group onto proteins and other biomolecules. This aldehyde can then be used for subsequent conjugation reactions. However, the landscape of bioconjugation is ever-evolving, with a range of alternative chemistries offering distinct advantages in terms of specificity, efficiency, and biocompatibility. This guide provides an objective comparison of prominent alternatives to SCO-based amine labeling, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparing the Chemistries: A Quantitative Overview
The choice of an amine labeling strategy depends on various factors, including the nature of the target protein, the desired degree of labeling, and the specific application. The following table summarizes key quantitative and qualitative parameters for the discussed alternatives.
| Feature | NHS Esters (e.g., SCO) | Reductive Amination | Sortase-Mediated Ligation | Click Chemistry (Two-Step) |
| Specificity | N-terminus & Lysine ε-amines | N-terminus & Lysine ε-amines | Site-specific (LPXTG motif) | Site-specific (with prior modification) |
| Typical Efficiency | ~35% (at 2.5 mg/mL protein)[1] | Can be high; ~500% yield increase with optimization[2][3] | High, can be optimized to near-quantitative | High, often near-quantitative[4][5] |
| Reaction pH | 7.2 - 9.0[6] | 8.5 - 9.0[2][7] | 7.5 - 9.0[8] | 4.0 - 11.0[4][5] |
| Reaction Time | 1 - 4 hours[9] | 10 - 96 hours[2][7] | 1 - 8 hours[8] | Minutes to hours |
| Linkage Stability | Stable amide bond | Stable secondary amine | Stable amide bond | Stable triazole ring |
| Biocompatibility | Good | Good | Excellent (enzymatic) | Excellent (bioorthogonal) |
| Key Requirement | Accessible primary amines | Accessible primary amines | Genetically encoded recognition motif | Introduction of a bioorthogonal handle |
Visualizing the Workflow: A Generalized Amine Labeling Process
The following diagram illustrates a general workflow for labeling a protein of interest (POI) with a functional molecule (e.g., a fluorophore or a drug).
Caption: A generalized workflow for protein labeling.
In-Depth Look at Amine Labeling Alternatives
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are a widely used class of amine-reactive reagents that form stable amide bonds with the primary amines found at the N-terminus of proteins and on the side chain of lysine residues.[6][10] SCO is a specific type of NHS ester that introduces a formyl (aldehyde) group.
Reaction Principle:
Caption: NHS ester reaction with a primary amine.
Experimental Protocol: General NHS Ester Labeling
-
Protein Preparation: Dissolve the protein to be labeled in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 2-5 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine.[11]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[1]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quenching (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine.
-
Purification: Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]
Reductive Amination
Reductive amination provides an alternative route to conjugate molecules to primary amines. This method involves the formation of a Schiff base between an aldehyde or ketone and an amine, which is then reduced to a stable secondary amine linkage by a reducing agent like sodium cyanoborohydride (NaBH₃CN).[2][12]
Reaction Principle:
Caption: Reductive amination of a primary amine.
Experimental Protocol: Reductive Amination of a Protein with an Aldehyde-Containing Label
-
Protein and Label Preparation: Dissolve the protein in 0.1 M sodium borate buffer (pH 8.5) to a final concentration of approximately 200 µM.[2][7] Dissolve the aldehyde-containing label in the same buffer.
-
Reaction Mixture: Combine the protein and a 15-30 equivalent excess of the aldehyde-containing label in a microcentrifuge tube.[2]
-
Reducing Agent: Add sodium cyanoborohydride to a final concentration of 300 mM.[2][7]
-
Incubation: Incubate the reaction at 37-56°C for 10-96 hours. Reaction conditions may need to be optimized for specific proteins and labels.[2][7]
-
Purification: Remove excess reagents by dialysis or size-exclusion chromatography.
Sortase-Mediated Ligation
For unparalleled specificity, enzymatic methods such as sortase-mediated ligation are a powerful alternative. The bacterial transpeptidase Sortase A recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues, subsequently ligating the N-terminal portion to an oligoglycine (Gly)n nucleophile.[8][13] This allows for site-specific labeling at the C-terminus of a protein.
Signaling Pathway:
Caption: Sortase-mediated ligation pathway.
Experimental Protocol: Sortase-Mediated C-terminal Labeling
-
Protein Engineering: Genetically engineer the protein of interest to include a C-terminal LPXTG recognition motif. Express and purify the tagged protein.
-
Nucleophile Preparation: Synthesize or obtain a peptide or molecule with an N-terminal oligoglycine (typically GGG) sequence conjugated to the desired label.
-
Reaction Buffer: Prepare a sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[14]
-
Ligation Reaction: Combine the LPXTG-tagged protein (e.g., 50 µM), the (Gly)n-label nucleophile (e.g., 50 µM), and purified Sortase A (e.g., 10 µM) in the reaction buffer.[15]
-
Incubation: Incubate the reaction for 1-8 hours at 30-37°C.[8][14] The reaction progress can be monitored by SDS-PAGE.
-
Purification: Purify the labeled protein from the sortase enzyme (which can be His-tagged for easy removal), unreacted protein, and excess nucleophile using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).
Click Chemistry
Click chemistry refers to a class of bioorthogonal reactions that are highly efficient, specific, and occur under mild, aqueous conditions.[16][17][18] For amine labeling, this is typically a two-step process. First, an amine-reactive reagent containing a bioorthogonal handle (e.g., an azide or alkyne) is attached to the protein. In the second step, a complementary molecule (e.g., a fluorophore with an alkyne or azide) is "clicked" onto the handle.
Workflow:
Caption: Two-step amine labeling via click chemistry.
Experimental Protocol: Two-Step Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Azide Installation
-
Follow the general NHS ester labeling protocol (described above) using an azide-functionalized NHS ester (e.g., Azide-PEG-NHS Ester) to introduce azide groups onto the protein.
Step 2: Click Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing label (e.g., 10 mM in DMSO).
-
Prepare a stock solution of a copper(I) source (e.g., 50 mM CuSO₄ in water).
-
Prepare a stock solution of a reducing agent (e.g., 50 mM sodium ascorbate in water, freshly prepared).
-
Prepare a stock solution of a copper-chelating ligand (e.g., 50 mM TBTA in DMSO).
-
-
Click Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (in a suitable buffer like PBS), the alkyne-label, the copper(I) source, the reducing agent, and the ligand. A typical molar ratio would be 1:5:1:5:2 (Protein-Azide : Alkyne-Label : CuSO₄ : Sodium Ascorbate : TBTA).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and byproducts using size-exclusion chromatography or dialysis.
Conclusion
While SCO chemistry remains a valuable tool for amine labeling, the alternatives presented in this guide offer a range of powerful options for researchers. NHS esters provide a straightforward approach for general amine modification. Reductive amination offers an alternative covalent linkage. For applications demanding the utmost precision, the site-specificity of sortase-mediated ligation is unparalleled. Finally, the high efficiency and bioorthogonality of click chemistry make it an excellent choice for a two-step labeling strategy, particularly in complex biological environments. By understanding the principles, advantages, and experimental considerations of each method, researchers can confidently select the optimal strategy to advance their scientific goals.
References
- 1. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 2. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. roboklon.com [roboklon.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 14. rsc.org [rsc.org]
- 15. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry – Med Chem 101 [medchem101.com]
- 17. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Brighter, More Stable Future: Photostability Comparison of Cy3-PEG7-SCO and Other Leading Dyes
In the dynamic fields of cellular imaging, high-resolution microscopy, and drug development, the selection of fluorescent probes is paramount to generating reliable and reproducible data. Among the myriad of available fluorophores, cyanine dyes, and specifically Cy3 derivatives, have long been a staple for their bright fluorescence and utility in various labeling applications. However, the photostability of a dye—its resistance to photochemical destruction upon exposure to light—is a critical performance metric that directly impacts the quality and duration of imaging experiments.
This guide provides an objective comparison of the photostability of Cy3-PEG7-SCO against other commercially available and spectrally similar fluorescent dyes, namely Alexa Fluor 555, DyLight 550, and ATTO 550. The information presented is based on a comprehensive review of available experimental data to assist researchers in making informed decisions for their specific applications.
Quantitative Photostability Comparison
The following table summarizes the available quantitative and qualitative data on the photostability of Cy3 and its alternatives. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the published literature. Therefore, the data presented here is aggregated from various sources to provide a relative performance overview.
| Dye Family | Specific Dye | Relative Photostability vs. Cy3 | Key Findings |
| Cyanine | Cy3 | Baseline | A widely used dye, but known to be susceptible to photobleaching, especially under prolonged or high-intensity illumination. |
| Alexa Fluor | Alexa Fluor 555 | More Photostable | Consistently demonstrates significantly higher resistance to photobleaching compared to Cy3. In one study, after 95 seconds of continuous illumination, Alexa Fluor 555 retained a higher percentage of its initial fluorescence than Cy3[1]. |
| DyLight | DyLight 550 | More Photostable | DyLight dyes are generally reported to have improved photostability over traditional cyanine dyes. |
| ATTO | ATTO 550 | More Photostable | ATTO dyes are known for their high photostability and brightness, often outperforming conventional dyes like Cy3. |
Experimental Protocol: Measuring Fluorophore Photostability
To enable researchers to conduct their own direct comparisons, a detailed and standardized protocol for measuring photostability is provided below. This protocol is adapted from established methodologies in the field.
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination conditions.
Materials:
-
Fluorescently labeled samples (e.g., antibodies, oligonucleotides) with this compound, Alexa Fluor 555, DyLight 550, and ATTO 550.
-
Microscope slides and coverslips.
-
Antifade mounting medium (optional, but recommended for certain applications).
-
A fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp, laser), filter sets for each dye, a high-sensitivity camera, and time-lapse imaging software.
-
Image analysis software (e.g., ImageJ, FIJI).
Procedure:
-
Sample Preparation:
-
Prepare samples with each fluorescent dye at a similar concentration or degree of labeling.
-
Mount the samples on microscope slides. For solution-based measurements, a sealed chamber or a microfluidic device can be used to contain the dye solution. For cell-based assays, ensure consistent cell seeding and labeling protocols.
-
If using an antifade reagent, apply it according to the manufacturer's instructions.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Use the same objective lens and magnification for all experiments. A high numerical aperture oil immersion objective is often used for such measurements.
-
Set the camera parameters (exposure time, gain, binning) to be identical for all samples. The initial fluorescence intensity should be well within the dynamic range of the camera, avoiding saturation.
-
-
Image Acquisition:
-
Locate a representative field of view for the first sample.
-
Begin a time-lapse acquisition with continuous illumination. The time interval between images should be consistent (e.g., every 5 or 10 seconds).
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
Repeat the process for each of the other fluorescent dyes, ensuring that the illumination intensity and all other imaging parameters are kept constant. It is crucial to image a fresh, unexposed area for each new time-lapse experiment.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define a region of interest (ROI) within the fluorescently labeled area. For cellular imaging, you may select whole cells or specific subcellular structures.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
From the resulting photobleaching curves, you can determine key parameters such as the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key steps in the experimental workflow and the logical relationship in dye selection.
Caption: Experimental workflow for comparative photostability analysis.
Caption: Decision logic for selecting a fluorescent dye based on photostability needs.
Conclusion
References
A Comparative Guide to the Quantum Yield of Cy3-PEG7-SCO and Similar Fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that can significantly impact the sensitivity and reliability of experimental results. This guide provides a comparative analysis of the fluorescence quantum yield of Cy3-PEG7-SCO alongside other commonly used, spectrally similar fluorophores. The data presented is intended to offer an objective overview to aid in the selection of the most appropriate fluorescent label for your specific application.
Quantitative Comparison of Fluorophore Performance
The following table summarizes the key photophysical properties of this compound and comparable fluorophores. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a primary metric for fluorophore brightness. Molar extinction coefficient (ε), excitation maximum (λ_ex), and emission maximum (λ_em) are also provided for a comprehensive comparison.
| Fluorophore | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Solvent/Buffer |
| This compound (estimated) | ~0.1-0.2 | ~150,000 | ~550 | ~570 | PBS |
| Cy3 | 0.04 - 0.15[1] | 150,000 | 550 | 570 | Aqueous Buffer |
| sulfo-Cy3 | ~0.1 | 150,000 | 554 | 568 | Aqueous Buffer |
| Cy3B | 0.68 - 0.85[2] | 130,000 | 558 | 572 | Tris Buffer |
| Alexa Fluor 555 | ~0.1 | 155,000 | 555 | 565 | PBS |
| ATTO 550 | 0.80[3] | 120,000 | 554 | 576 | PBS (pH 7.4) |
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure for characterizing fluorophores. The most common method is the relative quantum yield measurement, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Relative Quantum Yield Measurement Protocol
This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorophore in solution.
1. Materials and Instruments:
-
Fluorophore of interest (sample)
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[4]
-
High-purity solvent (e.g., PBS, ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the solutions are in the linear range of the Beer-Lambert law and to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each dilution at the chosen excitation wavelength using the UV-Vis spectrophotometer. The excitation wavelength should be the same for both the sample and the standard.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution using the fluorometer. The excitation and emission slits should be kept constant for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the relative quantum yield determination process.
Signaling Pathways and Applications
Cy3 and its derivatives are widely used in various biological and drug development applications due to their bright fluorescence and stable chemical properties. The PEG7 linker in this compound enhances its solubility in aqueous buffers and reduces non-specific binding, making it particularly suitable for labeling biomolecules in complex biological media. The strain-promoted alkyne-cyclooctyne (SCO) chemistry allows for efficient and specific conjugation to azide-modified molecules without the need for a copper catalyst, which can be toxic to cells.
The following diagram illustrates a common application of this compound in a bioorthogonal labeling strategy for tracking a target protein in a cellular environment.
References
- 1. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.iupac.org [publications.iupac.org]
A Head-to-Head Battle of Fluorophores: Cy3-PEG7-SCO in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of Cy3-PEG7-SCO's performance against common alternatives, supported by experimental data and detailed protocols to empower your research.
The advent of super-resolution microscopy has broken the diffraction barrier, offering unprecedented insights into cellular architecture and molecular interactions. At the heart of techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) lies the fluorescent probe. Its photophysical properties—brightness, photostability, and blinking kinetics—directly dictate the quality and resolution of the final image.
This guide focuses on this compound, a fluorescent label combining the well-established Cy3 dye with a polyethylene glycol (PEG) linker and a s-cyclooctyne (SCO) reactive group for strain-promoted azide-alkyne cycloaddition (SPAAC). We will objectively evaluate its performance characteristics in the context of dSTORM and compare it with other widely used fluorophores.
Performance Comparison of Fluorophores in dSTORM
The selection of a suitable fluorophore for dSTORM is a critical step that influences the achievable resolution and image quality. Key performance indicators include photon yield, localization precision, and blinking characteristics (on-off kinetics). Below is a quantitative comparison of Cy3 with several popular alternative dyes. While specific data for the this compound conjugate is not extensively published, the performance can be largely inferred from the properties of the core Cy3 dye. The PEG linker primarily enhances solubility and reduces non-specific binding, which can improve the signal-to-noise ratio, while the SCO group allows for a specific and bioorthogonal conjugation strategy.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photon Yield (photons/event) | Localization Precision (nm) | Duty Cycle | Key Advantages | Key Disadvantages |
| Cy3 | ~550 | ~570 | ~1,000 - 2,000 | ~22 | Low | Good brightness, well-characterized | Moderate photostability, can exhibit complex blinking |
| Alexa Fluor 647 | ~650 | ~668 | ~4,000 - 6,000 | ~17 | Low (~0.001) | Gold Standard for dSTORM , high photon yield, excellent photostability, robust blinking | Requires red laser excitation |
| CF® 647 | ~650 | ~665 | High | High | Low | High brightness and photostability | Performance can be buffer-dependent |
| Atto 655 | ~663 | ~684 | ~660 | Moderate | Low (~0.001) | Good blinking properties | Lower photon yield compared to Alexa Fluor 647 |
| Cy5 | ~649 | ~670 | ~4,000 - 6,000 | ~17 | Low | High photon yield, good for multicolor imaging with Cy3 | Less photostable than Alexa Fluor 647, prone to aggregation[1][2][3] |
Note: The performance of these dyes can be highly dependent on the imaging buffer composition and the specific experimental setup. The data presented is a summary from various sources and should be considered as a guideline.[1][4]
The Role of the PEG7 Linker and SCO Moiety
The "PEG7-SCO" component of the product name refers to two key features that enhance the utility of the Cy3 dye:
-
PEG7 Linker: The polyethylene glycol linker is a hydrophilic spacer that offers several advantages. It increases the solubility of the dye-conjugate, which is particularly beneficial when labeling proteins that are prone to aggregation. Furthermore, the PEG linker can reduce non-specific binding of the labeled molecule to cellular structures, thereby improving the signal-to-noise ratio of the final image. The length of the PEG linker can also influence the accessibility of the dye to its target and potentially affect its photophysical properties, although this effect is generally minor.[5][6]
-
SCO (s-cyclooctyne) Moiety: The SCO group is a reactive handle for strain-promoted azide-alkyne cycloaddition (SPAAC). This is a type of "click chemistry" that allows for the highly specific and efficient covalent attachment of the dye to a molecule of interest that has been functionalized with an azide group.[7][8][9] SPAAC is bioorthogonal, meaning it does not interfere with native biological processes, making it an ideal method for labeling molecules in living cells.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful super-resolution imaging. Below are protocols for protein labeling using SPAAC and a general procedure for dSTORM imaging.
Protocol 1: Labeling of Proteins with this compound via SPAAC
This protocol describes the labeling of a protein of interest (POI) that has been metabolically engineered to contain an azide group.
Materials:
-
Azide-modified protein of interest
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Prepare Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a 5-10 fold molar excess. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at ~550 nm).
Protocol 2: dSTORM Imaging of Labeled Cells
This protocol provides a general workflow for dSTORM imaging of fixed cells labeled with this compound.
Materials:
-
Labeled cells on high-precision glass coverslips
-
dSTORM Imaging Buffer:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
-
Buffer B: Buffer A containing 10% (w/v) glucose
-
GLOX Solution: 10 mg/mL glucose oxidase and 2 mg/mL catalase in Buffer A
-
MEA Solution: 1 M β-mercaptoethylamine in 0.2 M HCl
-
-
Final Imaging Buffer (prepare fresh):
-
To 880 µL of Buffer B, add 100 µL of GLOX solution and 20 µL of MEA solution.
-
Procedure:
-
Sample Preparation: Grow and label cells on high-precision coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes, followed by washing with PBS.
-
Mounting: Mount the coverslip onto a microscope slide with a small amount of dSTORM imaging buffer. Seal the edges of the coverslip to prevent oxygen from entering.
-
Microscope Setup: Use a total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) microscope equipped with a high-power laser for excitation (~561 nm for Cy3) and a sensitive EMCCD or sCMOS camera.
-
Image Acquisition:
-
Find the region of interest using low laser power.
-
Increase the laser power to induce photoswitching of the fluorophores into a dark state.
-
Acquire a series of 10,000-50,000 frames with a typical exposure time of 10-30 ms per frame.
-
-
Data Analysis:
-
Process the raw image data to localize the single-molecule blinking events in each frame with high precision.
-
Reconstruct the final super-resolution image from the accumulated localizations.
-
Perform drift correction to account for sample stage movement during acquisition.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for dSTORM super-resolution microscopy.
Caption: Schematic of protein labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Conceptual comparison of fluorophore blinking properties for dSTORM.
References
- 1. Three-color dSTORM Imaging and Analysis of Recombination Foci in Mouse Spread Meiotic Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyScope [myscope.training]
- 3. Optimized Stochastic Optical Reconstruction Microscopy for Imaging Chromatin Structure in Pathological Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oni.bio [oni.bio]
- 7. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. Photophysical and dynamical properties of doubly linked Cy3-DNA constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Labeled Antibodies: Cy3-PEG7-SCO vs. Traditional NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody labeling methods, focusing on the cross-reactivity profiles of antibodies labeled with Cy3-PEG7-SCO versus those labeled via traditional N-hydroxysuccinimide (NHS) ester chemistry. Understanding the potential for off-target binding is critical for the development of reliable diagnostic and therapeutic agents. This document outlines the underlying principles of each labeling strategy, presents methodologies for assessing cross-reactivity, and discusses the expected performance based on current scientific understanding.
Introduction to Antibody Labeling and Cross-Reactivity
Antibody labeling with fluorescent dyes is a cornerstone of modern life sciences research, enabling the visualization and quantification of target antigens in a wide array of applications, including immunofluorescence, flow cytometry, and western blotting. However, the conjugation process itself can influence the specificity of an antibody, potentially leading to increased cross-reactivity or off-target binding.[1] Cross-reactivity occurs when an antibody binds to an unintended antigen, which can lead to false-positive signals, inaccurate data, and in the context of therapeutics, potential safety concerns.[1][2]
This guide focuses on two distinct labeling strategies:
-
This compound: A site-specific conjugation method that utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction. This approach typically involves the enzymatic or genetic installation of an azide or cyclooctyne group at a specific location on the antibody, away from the antigen-binding site. The Cy3 fluorophore is linked via a polyethylene glycol (PEG) spacer.
-
NHS Ester Labeling: A traditional and widely used method that targets primary amines, primarily the ε-amine groups of lysine residues, which are abundantly distributed across the antibody surface.[3] This results in a random distribution of labels.
Comparison of Labeling Chemistries
The choice of labeling chemistry is a critical determinant of the final conjugate's homogeneity and, potentially, its cross-reactivity profile.
| Feature | This compound (Site-Specific) | Traditional NHS Ester (Random) |
| Target Residue | Engineered site (e.g., unnatural amino acid, enzymatically modified residue) | Lysine residues and N-terminus |
| Control over Labeling Site | High | Low |
| Homogeneity of Conjugate | High (well-defined drug-to-antibody ratio, DAR) | Low (heterogeneous mixture of species with varying DARs)[4] |
| Potential for Antigen-Binding Site Modification | Low | Moderate to High |
| Reproducibility | High | Moderate |
Impact of Labeling Method on Antibody Specificity
Site-Specific Conjugation (this compound):
By directing the label to a specific site away from the antigen-binding domains (Fab), site-specific conjugation is expected to have a minimal impact on the antibody's native binding specificity.[5] This approach leads to a more homogenous product, which simplifies characterization and is less likely to introduce neo-epitopes or conformational changes that could lead to off-target binding.
Random Conjugation (NHS Ester):
The random nature of NHS ester chemistry means that labels can be attached to lysine residues within or near the antigen-binding site.[6] Such modifications can alter the local charge and structure of the Fab region, potentially reducing binding affinity to the target antigen or, conversely, creating new, unintended binding specificities. The resulting heterogeneous mixture of conjugates can also complicate the assessment of cross-reactivity, as different subpopulations of labeled antibodies may exhibit different off-target binding profiles.[4]
The Role of the PEG Linker:
The PEG7 linker in the this compound reagent serves to increase the hydrophilicity of the dye and provides a spacer between the antibody and the fluorophore. While PEGylation is generally considered to reduce immunogenicity, the PEG moiety itself can be immunogenic, leading to the generation of anti-PEG antibodies.[7][8] The presence of pre-existing or induced anti-PEG antibodies in a sample could potentially lead to cross-reactivity with the PEGylated antibody conjugate.[9] However, this is a property of the PEG component itself and not a direct consequence of the site-specific conjugation chemistry.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine and compare the cross-reactivity of antibodies labeled by different methods, the following experimental approaches are recommended.
Protein Microarray Analysis
Protein microarrays offer a high-throughput method to screen a labeled antibody against thousands of purified, full-length human proteins in a single experiment.[10] This allows for a comprehensive assessment of off-target binding.
Experimental Workflow:
Caption: Protein microarray workflow for antibody cross-reactivity screening.
Detailed Protocol:
-
Antibody Labeling and Purification:
-
Label the antibody of interest with this compound and a traditional Cy3-NHS ester according to the manufacturers' protocols.
-
Purify the labeled antibodies to remove unconjugated dye. This can be achieved using size exclusion chromatography or dialysis.
-
-
Protein Array Blocking:
-
Block the protein microarray slides with a suitable blocking buffer (e.g., 1% BSA in PBS) to minimize non-specific binding of the antibody to the array surface.
-
-
Antibody Incubation:
-
Incubate the blocked arrays with the labeled antibodies at a predetermined optimal concentration.
-
-
Washing:
-
Wash the arrays extensively to remove unbound and weakly interacting antibodies.
-
-
Scanning and Data Analysis:
-
Scan the arrays using a fluorescent microarray scanner.
-
Analyze the scanned images to identify proteins that exhibit significant fluorescence, indicating off-target binding. Compare the number and intensity of off-target hits between the two labeling methods.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based approach can be used to assess the binding of the labeled antibody to a panel of selected, potentially cross-reactive antigens.
Experimental Workflow:
Caption: ELISA workflow for assessing antibody cross-reactivity.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a panel of purified proteins that are structurally related to the target antigen or are known to be "sticky" proteins.
-
-
Blocking:
-
Block the coated plates to prevent non-specific binding.
-
-
Antibody Incubation:
-
Add serial dilutions of the this compound and Cy3-NHS ester labeled antibodies to the wells.
-
-
Washing:
-
Wash the plates to remove unbound antibodies.
-
-
Detection:
-
For directly fluorescently labeled antibodies, the plate can be read on a fluorescence plate reader. If an enzyme-conjugated secondary antibody is used, a suitable substrate is added, and the absorbance is measured.
-
-
Data Analysis:
-
Compare the binding curves for each labeled antibody against the panel of potential cross-reactive antigens. Higher signals at lower antibody concentrations indicate stronger off-target binding.
-
Expected Data and Interpretation
The following tables illustrate the expected format for presenting quantitative data from cross-reactivity studies.
Table 1: Hypothetical Protein Microarray Cross-Reactivity Data
| Labeling Method | Number of Off-Target Hits (>3x Background) | Average Signal Intensity of Off-Target Hits |
| This compound | 5 | 1500 |
| Cy3-NHS Ester | 25 | 3500 |
Table 2: Hypothetical ELISA Cross-Reactivity Data (EC50 in nM)
| Antigen | This compound Labeled Antibody | Cy3-NHS Ester Labeled Antibody |
| Target Antigen | 1.2 | 1.5 |
| Cross-Reactive Antigen 1 | >1000 | 250 |
| Cross-Reactive Antigen 2 | 850 | 150 |
| Unrelated Control Protein | >1000 | >1000 |
Conclusion
The choice of antibody labeling strategy can have a significant impact on the specificity and performance of the resulting conjugate. Site-specific conjugation methods, such as the use of this compound, are rationally designed to preserve the native structure and function of the antibody, thereby minimizing the risk of introducing off-target reactivity. In contrast, traditional random labeling methods like NHS ester chemistry can lead to a heterogeneous product with a higher propensity for cross-reactivity.
For researchers and drug developers, it is imperative to not only select an appropriate labeling method but also to empirically validate the specificity of the final labeled antibody. The protein microarray and ELISA protocols detailed in this guide provide robust frameworks for such validation, enabling the selection of highly specific and reliable reagents for research and clinical applications. While direct comparative data is still emerging, the fundamental principles of protein chemistry strongly suggest that site-specific labeling is the superior approach for maintaining antibody specificity.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Up to one-third of antibody drugs are nonspecific, study shows - ecancer [ecancer.org]
- 3. thermofisher.com [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Site-Specific vs Random Antibody Conjugation for Therapeutics [aboligo.com]
- 6. [PDF] Inference and design of antibody specificity: From experiments to models and back | Semantic Scholar [semanticscholar.org]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Selecting PEG Linker Lengths for Cy3 Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate linker for fluorescent labeling is a critical step that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Cy3 dyes functionalized with different Polyethylene Glycol (PEG) linker lengths, offering supporting experimental data and detailed protocols to inform your selection process.
The use of PEG linkers with fluorescent dyes like Cy3 offers several advantages, including increased hydrophilicity, reduced non-specific binding, and decreased steric hindrance. The length of the PEG linker is a crucial parameter that can modulate the properties of the final conjugate, influencing its brightness, stability, and performance in various applications.
Performance Comparison of Cy3-PEG Linkers
While direct, head-to-head quantitative comparisons of Cy3 with a systematic variation of short PEG linker lengths (e.g., PEG4, PEG8, PEG12) are not extensively documented in single studies, we can synthesize the expected performance based on established principles and available data. Longer PEG chains are generally employed to enhance solubility and reduce immunogenicity in therapeutic applications, while shorter PEG linkers are often used for more compact labeling.[1]
Key Performance Parameters:
-
Fluorescence Quantum Yield: The quantum yield of Cy3 can be influenced by its local environment.[2] Covalent attachment to biomolecules can lead to an enhancement of its fluorescence.[3] While the specific impact of short PEG linkers on quantum yield is not extensively tabulated, the increased flexibility and reduced interaction with the conjugated biomolecule afforded by a longer PEG linker may lead to a more stable and higher quantum yield.
-
Photostability: Cy3 exhibits strong photostability, a desirable characteristic for imaging applications.[4] The proximity to other molecules can, however, influence its photobleaching rate. A PEG linker can provide distance and flexibility, potentially enhancing photostability by minimizing interactions that could lead to quenching or photobleaching.[5]
-
Steric Hindrance: A primary reason for employing PEG linkers is to reduce steric hindrance between the dye and the labeled biomolecule, or between the labeled biomolecule and its binding partner. Longer PEG linkers provide greater separation, which can be crucial for maintaining the biological activity of the labeled molecule.
-
Hydrophilicity and Solubility: PEG is inherently hydrophilic, and incorporating a PEG linker can improve the water solubility of the Cy3 dye and the resulting conjugate.[6] This is particularly beneficial when working with hydrophobic biomolecules or in aqueous buffers.
Quantitative Data Summary
The following table summarizes the key spectroscopic properties of the Cy3 dye, which serves as a baseline for understanding the performance of its PEGylated conjugates.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [4][7] |
| Emission Maximum (λem) | ~570 nm | [4][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [8] |
| Quantum Yield (in aqueous solution) | ~0.04 - 0.16 | [2] |
Note: The quantum yield of Cy3 is highly dependent on its environment and can increase upon conjugation to proteins.[3]
Experimental Protocols
Protocol 1: Labeling of Proteins with Cy3-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with a Cy3-PEG-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Cy3-PEG-NHS ester (e.g., Cy3-PEG4-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Add 1 M NaHCO₃ to the protein solution to a final concentration of 0.1 M to raise the pH to ~8.5.[8]
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the Cy3-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[8]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved Cy3-PEG-NHS ester to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[8]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[8]
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3).
-
Protocol 2: Measurement of Fluorescence Intensity
This protocol outlines a general procedure for measuring the fluorescence intensity of a Cy3-labeled protein.
Materials:
-
Cy3-labeled protein solution
-
Fluorometer or microplate reader with fluorescence capabilities
-
Appropriate cuvettes or microplates
-
Buffer used for protein suspension
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 550 nm and the emission wavelength to 570 nm.[8]
-
Adjust the slit widths to optimize the signal-to-noise ratio.
-
-
Sample Preparation:
-
Prepare a dilution series of the Cy3-labeled protein in the desired buffer.
-
Include a buffer-only sample as a blank.
-
-
Measurement:
-
Measure the fluorescence intensity of the blank and the protein samples.
-
Subtract the blank reading from the sample readings to correct for background fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of protein concentration. This can be used to assess the brightness of the conjugate.
-
Visualizing Experimental Workflows
Flow Cytometry Experimental Workflow
Flow cytometry is a powerful technique for analyzing cell populations.[9][10] Cy3-labeled antibodies with PEG linkers are commonly used to label specific cell surface markers. The PEG linker helps to extend the dye away from the antibody, potentially improving its accessibility to the target antigen and reducing non-specific interactions.[11]
Caption: Workflow for cell labeling and analysis using flow cytometry.
Single-Molecule FRET Experimental Workflow
Single-molecule Förster Resonance Energy Transfer (smFRET) is a technique used to measure distances at the molecular scale.[12][13] Cy3 is often used as the donor fluorophore in a FRET pair. A PEG linker can provide the necessary flexibility and distance for the donor and acceptor dyes to undergo FRET, allowing for the study of conformational changes in biomolecules.[14]
Caption: Experimental workflow for single-molecule FRET analysis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Single-Molecule Three-Color FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 13. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cy3-PEG7-SCO
For Immediate Reference: This document outlines the essential operational and disposal protocols for Cy3-PEG7-SCO, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these step-by-step guidelines to mitigate risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[1]
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of collection, segregation, labeling, and transfer to a designated hazardous waste facility.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams. Specifically, keep it separate from non-hazardous trash and other incompatible chemical wastes.[2] Halogenated and non-halogenated solvent wastes should also be segregated.[2]
Step 2: Waste Collection and Containerization
-
Aqueous Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The original container can be reused for this purpose if properly labeled.[2] Do not overfill containers; leave at least 10% headspace for expansion.[2]
-
Solid Waste: Collect contaminated solid waste, such as gloves, wipes, and plasticware, in a separate, clearly marked, and sealable bag or container.[3]
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.
-
Container Integrity: Ensure all waste containers are in good condition, with tightly fitting lids, and are kept closed except when adding waste.[4]
Step 3: Labeling of Waste Containers
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with the following information:[5][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its components (Cyanine Dye, Polyethylene Glycol derivative).
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating laboratory or principal investigator.
Step 4: Storage of Hazardous Waste
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not store incompatible waste types together.
Step 5: Disposal and Removal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Waste will be transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.[6]
Regulatory and Compliance Data
Laboratories are subject to regulations from the EPA and OSHA regarding the generation and disposal of hazardous waste. The following table summarizes key quantitative limits and timelines.
| Regulation Category | Requirement | Governing Body |
| Waste Accumulation Time | Small Quantity Generators (SQG): Up to 180 days. Large Quantity Generators (LQG): Up to 90 days. | EPA |
| Satellite Accumulation | Up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) can be accumulated in an SAA. | EPA |
| Training | Laboratory personnel must be trained on proper waste disposal procedures and the hazards of the chemicals they handle.[7] | OSHA |
| Chemical Hygiene Plan | Laboratories must have a written Chemical Hygiene Plan that includes procedures for waste disposal.[7][8] | OSHA |
Disposal Workflow Diagram
The following diagram illustrates the key steps in the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. osha.gov [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
Personal protective equipment for handling Cy3-PEG7-SCO
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cy3-PEG7-SCO. The following procedural steps are designed to ensure safe operational handling and disposal of this fluorescent-labeled, PEGylated cyclooctyne compound.
Understanding the Compound
This compound is a molecule combining three key components:
-
Cy3: A fluorescent dye that emits in the orange-red spectrum (approximately 568 nm) and is used for labeling and tracking biomolecules.[1][2]
-
PEG7: A seven-unit polyethylene glycol (PEG) linker, which is generally of low hazard.[3]
-
SCO (Sulfur-containing Cyclooctyne): A highly reactive cyclooctyne derivative used in copper-free "click chemistry" for conjugation to molecules containing azide groups.[4][5] The reactivity of the cyclooctyne ring is due to significant ring strain.[5]
Given the reactive nature of the SCO group and the potential for the dye to be hazardous if inhaled or in contact with skin, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. All personnel handling this chemical are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, chemically resistant gloves, and eye protection.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile). Change gloves immediately if contaminated. | To prevent skin contact with the chemical.[6][7] Nitrile gloves offer protection against a wide range of chemicals.[6] |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield may be necessary if there is a risk of splashing.[6][8][9] | To protect eyes from splashes of the chemical solution.[6][9] |
| Body Protection | A laboratory coat is mandatory.[10] For larger quantities or where splashing is likely, a chemical-resistant apron is recommended.[8] | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood.[3][11] Use a NIOSH/OSHA approved respirator if mists or aerosols may be generated.[3][11] | To prevent inhalation of any aerosols or dust particles.[11] |
Handling and Storage Procedures
Receiving and Storage:
-
Upon arrival, inspect the container for any damage or leaks.
-
Store the container tightly closed in a cool, dry, and well-ventilated place.[7][11][12]
-
The recommended storage temperature is -20°C.[13]
Preparation for Use:
-
Bring the vial to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][11]
-
If the compound is in solid form, avoid creating dust.[11]
-
When dissolving the compound, use an appropriate solvent as recommended by the manufacturer. For Cy3-NHS ester, a related compound, anhydrous DMSO is used to make a stock solution.[2]
During Use:
-
Avoid contact with skin and eyes.[11]
-
Avoid breathing any vapors, mists, or dust.[11]
-
Wash hands thoroughly after handling.[11]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the area if necessary.[11]
-
Wear appropriate PPE, including respiratory protection if there is a risk of inhalation.[11]
-
For liquid spills, absorb with an inert material (e.g., sand, earth).[7]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.[11]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[11]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
First Aid Measures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[7] Consult a physician.[7][11]
-
After skin contact: Wash off immediately with soap and plenty of water.[11] Remove contaminated clothing.[11] If symptoms persist, call a physician.[7]
-
After inhalation: Move to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Consult a physician.[7][11]
-
After ingestion: Rinse mouth with water.[11] Do not induce vomiting.[11] Call a physician or Poison Control Center immediately.[11]
Disposal Plan
-
All waste containing this compound should be collected in a designated, labeled, and sealed container.[11]
-
Do not allow the chemical to enter drains or the environment.[11]
-
Dispose of the waste in accordance with local, state, and federal regulations. This may involve incineration by a licensed waste disposal company.
-
Contaminated PPE should be disposed of as chemical waste.
Experimental Protocol: Labeling a Protein with this compound
This is a general protocol and may need optimization for specific proteins and applications. This procedure assumes the protein has been modified to contain an azide group.
-
Prepare Protein Solution:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 2-10 mg/mL.[2]
-
-
Prepare this compound Stock Solution:
-
Dissolve the this compound in an appropriate solvent (e.g., DMSO) to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized.
-
Gently mix the solution. Avoid vigorous vortexing to prevent protein denaturation.[2]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of Labeled Protein:
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm (for the protein) and ~554 nm (for Cy3).
-
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. yeserchem.com [yeserchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooctyne - Wikipedia [en.wikipedia.org]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. flinnsci.com [flinnsci.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Cy3-PEG2-TCO4 | SiChem GmbH [shop.sichem.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
